molecular formula C48H68N10O9S B2930071 CNX-500 CAS No. 1202758-21-1

CNX-500

Cat. No.: B2930071
CAS No.: 1202758-21-1
M. Wt: 961.19
InChI Key: SBOPEFHTOFMNSD-IAWMPOBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CNX-500 is a useful research compound. Its molecular formula is C48H68N10O9S and its molecular weight is 961.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68N10O9S/c1-3-41(59)53-35-12-6-13-36(30-35)54-46-34(2)32-52-47(58-46)55-37-14-7-15-38(31-37)67-25-11-22-51-44(62)19-8-18-43(61)50-21-10-24-65-27-29-66-28-26-64-23-9-20-49-42(60)17-5-4-16-40-45-39(33-68-40)56-48(63)57-45/h3,6-7,12-15,30-32,39-40,45H,1,4-5,8-11,16-29,33H2,2H3,(H,49,60)(H,50,61)(H,51,62)(H,53,59)(H2,56,57,63)(H2,52,54,55,58)/t39-,40-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOPEFHTOFMNSD-IAWMPOBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68N10O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

961.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CNX-500: A Technical Guide to its Mechanism of Action as a Covalent Btk Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CNX-500 is a highly specific and potent research tool designed for the study of Bruton's tyrosine kinase (Btk), a critical signaling protein in various cellular pathways. This document provides a detailed overview of the mechanism of action of this compound, its quantitative data, and the experimental protocols for its application.

Core Mechanism of Action

This compound is a chemical probe, not a therapeutic agent. Its design is a conjugate of two key components: the potent and irreversible Btk inhibitor, CC-292, and a biotin molecule. This unique structure allows this compound to function as a specific detector for unoccupied Btk.[1][2][3][4]

The underlying mechanism is twofold:

  • Covalent Inhibition: The CC-292 component of this compound retains its ability to form a covalent bond with a cysteine residue (Cys-481) in the active site of Btk. This covalent interaction leads to the irreversible inhibition of the kinase.[1][2][4]

  • Biotin Tagging: The biotin moiety serves as a high-affinity tag for detection and quantification, typically through streptavidin-based assays.

In practice, this compound is utilized in competition assays to determine the occupancy of Btk by other, non-biotinylated inhibitors.[1] When a cell or lysate is treated with an unlabeled Btk inhibitor, the inhibitor will bind to a certain percentage of the available Btk molecules. Subsequent addition of this compound allows for the labeling of the remaining, unbound Btk. The amount of biotinylated Btk can then be quantified to indirectly measure the target engagement of the primary inhibitor.

Quantitative Data

The inhibitory activity of the parent compound of this compound, CC-292, against Btk is well-characterized. This compound itself retains this high potency.

Parameter Value Target
IC500.5 nMBtk

Table 1: In vitro inhibitory potency of this compound.[1][2][3][4]

This compound exhibits high selectivity for Btk with minimal off-target effects on other kinases, such as the epidermal growth factor receptor (EGFR) and upstream Src-family kinases like Syk and Lyn.[1][2][4]

Signaling Pathway Context

Btk is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates and the subsequent activation of transcription factors like NF-κB. This cascade is essential for B-cell development, proliferation, and survival. By covalently binding to Btk, this compound (and its parent inhibitor CC-292) effectively blocks these downstream signaling events.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Btk Btk Syk->Btk Activates PIP3 PIP3 PIP3->Btk Recruits PLCG2 PLCγ2 Btk->PLCG2 Phosphorylates Downstream Downstream Signaling (e.g., NF-κB) PLCG2->Downstream CNX500 This compound CNX500->Btk Covalently Inhibits

Caption: Btk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Competition Assay for Btk Occupancy in Ramos Cells

This protocol is adapted from the described use of this compound to measure Btk engagement by CC-292.[1]

1. Cell Culture and Treatment:

  • Culture Ramos cells (a human Burkitt's lymphoma cell line) in appropriate media and conditions.

  • Expose the Ramos cells to a range of concentrations of the test Btk inhibitor (e.g., CC-292) for a specified duration to allow for target binding. Include an untreated control group.

2. Cell Lysis:

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteins.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

3. This compound Labeling:

  • Incubate the cell lysates with a fixed, saturating concentration of this compound. This will allow the biotinylated probe to bind to any Btk that has not been occupied by the test inhibitor.

4. Affinity Purification:

  • Add streptavidin-conjugated beads to the lysates and incubate to capture the biotinylated this compound-Btk complexes.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Detection:

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Perform a Western blot using a primary antibody specific for Btk, followed by a suitable secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

6. Quantification:

  • Develop the Western blot and quantify the band intensity for Btk in each lane.

  • The amount of Btk captured by the this compound probe will be inversely proportional to the concentration of the test inhibitor. By comparing the band intensities of the treated samples to the untreated control, the extent of Btk engagement by the test compound can be determined.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical Biochemical Analysis cluster_quantification Quantification Ramos Ramos Cells Lysis Cell Lysis Ramos->Lysis Inhibitor Test Btk Inhibitor (e.g., CC-292) Inhibitor->Ramos Labeling This compound Labeling Lysis->Labeling Purification Streptavidin Affinity Purification Labeling->Purification Detection Western Blot for Btk Purification->Detection Quant Quantify Btk Signal Detection->Quant

References

CNX-500: A Technical Guide to its Structure, Chemical Properties, and Application in Btk Occupancy Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-500 is a crucial chemical probe designed for the specific and covalent labeling of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Its unique design, incorporating a potent Btk inhibitor (CC-292) chemically linked to a biotin molecule, allows for the direct assessment of Btk occupancy by inhibitors in a variety of research and drug development settings.[1][2][3][4] This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.

Structure and Chemical Properties

This compound is a complex molecule that combines the covalent Btk inhibitor CC-292 with a biotin tag, enabling its use as a probe.[1][2][3][4] The covalent nature of its interaction with Btk provides a stable and specific labeling tool for researchers.

Chemical Structure

The chemical structure of this compound is defined by the covalent linkage of the CC-292 moiety to a biotin molecule via a linker. The canonical SMILES representation of this compound is: CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5.[5]

CNX_500_Structure 2D Structure of this compound (Illustrative) cluster_CC292 CC-292 Moiety cluster_Linker Linker cluster_Biotin Biotin Moiety Acrylamide Acrylamide Warhead Pyrimidine Pyrimidinylamino Phenyl Acrylamide->Pyrimidine covalent bond to Btk (Cys481) Methoxyethoxy Methoxyethoxy Phenyl Pyrimidine->Methoxyethoxy Linker_group Linker Chain Methoxyethoxy->Linker_group Biotin_ring Biotin Linker_group->Biotin_ring Btk_Signaling_Pathway Btk Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds Btk Btk Lyn_Syk->Btk phosphorylates (activates) PLCG2 PLCγ2 Btk->PLCG2 phosphorylates CNX_500 This compound CNX_500->Btk covalently inhibits DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 generates Downstream Downstream Signaling (e.g., NF-κB, MAPK) DAG_IP3->Downstream Cellular_Response B-Cell Proliferation, Survival, Differentiation Downstream->Cellular_Response Btk_Occupancy_Assay_Workflow Btk Occupancy Assay Workflow cluster_sample_prep 1. Sample Preparation cluster_labeling 2. Btk Labeling cluster_detection 3. Detection (ELISA) cluster_analysis 4. Data Analysis Cells Cells/Tissues Inhibitor Treat with Btk Inhibitor Cells->Inhibitor Lysis Cell Lysis Inhibitor->Lysis Lysate Cell Lysate Incubate_CNX500 Incubate with this compound Lysate->Incubate_CNX500 Capture Capture on anti-Btk coated plate Incubate_CNX500->Capture Detect Add Streptavidin-HRP Capture->Detect Substrate Add Substrate & Measure Signal Detect->Substrate Quantify Quantify Free Btk Substrate->Quantify Calculate Calculate % Occupancy Quantify->Calculate

References

CNX-500: A Technical Guide to a Biotinylated Covalent Btk Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on CNX-500, a biotinylated covalent inhibitor of Bruton's tyrosine kinase (Btk). This compound is a valuable research tool for studying Btk signaling, quantifying target engagement of Btk inhibitors, and facilitating drug discovery efforts targeting B-cell malignancies and autoimmune diseases.

Introduction to this compound

This compound is a chemical probe consisting of the potent and selective covalent Btk inhibitor CC-292 chemically linked to biotin.[1][2][3][4] This dual functionality allows for both the irreversible inhibition of Btk and the subsequent detection and quantification of the inhibitor-bound protein through the high-affinity interaction of biotin with streptavidin. The covalent nature of its binding to Btk makes it particularly useful for pharmacodynamic (PD) assays to measure Btk occupancy.[1][4]

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[1][4] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune disorders, making it a key therapeutic target.[1]

Mechanism of Action

This compound functions as an irreversible inhibitor of Btk. The CC-292 component of the molecule forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of Btk. This covalent modification permanently inactivates the kinase, blocking its ability to autophosphorylate and phosphorylate downstream substrates, thereby inhibiting the BCR signaling cascade.

The biotin moiety of this compound does not interfere with its inhibitory activity but serves as a powerful affinity tag. This allows for the capture and detection of Btk that is not already occupied by another inhibitor, forming the basis of competitive binding assays to determine the target engagement of other Btk inhibitors.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

PropertyValueReference
IC50 (Btk) 0.5 nM[1][2][3][4][5][6]
Molecular Formula C48H68N10O9S[4][5]
Molecular Weight 961.18 g/mol [4][5]
Kinase TargetSelectivity InformationReference
Btk High-affinity covalent inhibitor[1][4]
EGFR Low inhibitory effect[2][3][4][5][6]
Src-family kinases (Syk, Lyn) Low inhibitory effects[2][3][4][5][6]

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of Btk in the B-cell receptor signaling pathway, which is inhibited by this compound.

BCR_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds Btk Btk Lyn_Syk->Btk activates PLCg2 PLCγ2 Btk->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream activate Proliferation B-cell Proliferation & Survival Downstream->Proliferation leads to CNX500 This compound CNX500->Btk covalently inhibits

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.

Experimental Protocols

Btk Occupancy Assay Workflow

The following diagram outlines the general workflow for a competitive Btk occupancy assay using this compound.

Btk_Occupancy_Assay_Workflow start Start: Cell/Tissue Sample (Treated with test Btk inhibitor) lysis Cell Lysis start->lysis incubation Incubation with this compound (Binds to unoccupied Btk) lysis->incubation capture Capture of this compound-Btk Complex (Streptavidin-coated plate/beads) incubation->capture wash Wash to Remove Unbound Components capture->wash detection Detection with Streptavidin-HRP & Substrate wash->detection readout Quantification (e.g., Absorbance Reading) detection->readout analysis Data Analysis: Calculate % Btk Occupancy readout->analysis

Workflow for a Btk Occupancy Assay using this compound.
Detailed Protocol for Btk Occupancy Assay in Cell Lysates

This protocol provides a detailed methodology for quantifying the occupancy of Btk by a test inhibitor in cell lysates using this compound in a competitive binding format followed by a streptavidin-based ELISA.

Materials:

  • Cells of interest (e.g., Ramos B-cells) treated with a test Btk inhibitor or vehicle control.

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated 96-well plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Streptavidin-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Cell Lysis:

    • Harvest cells treated with the test inhibitor and wash with cold PBS.

    • Lyse the cell pellet with an appropriate volume of cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Competitive Binding with this compound:

    • Dilute the cell lysates to a consistent protein concentration in lysis buffer.

    • Add this compound to the lysates at a final concentration of approximately 1 µM.[7][8]

    • Incubate for 1 hour at 4°C with gentle agitation. This allows this compound to bind to any Btk that is not already occupied by the test inhibitor.

  • Capture of this compound-Btk Complex:

    • Add the lysate/CNX-500 mixture to the wells of a streptavidin-coated 96-well plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C to allow the biotinylated this compound-Btk complex to bind to the streptavidin-coated surface.

  • Washing:

    • Aspirate the lysate from the wells.

    • Wash the wells three to five times with Wash Buffer to remove unbound proteins and reagents.

  • Detection:

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

    • Wash the wells three times with Wash Buffer.

    • Add Streptavidin-HRP, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer.

    • Add TMB Substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

    • Stop the reaction by adding Stop Solution.

  • Quantification and Data Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • The amount of signal is inversely proportional to the occupancy of Btk by the test inhibitor.

    • Calculate the percentage of Btk occupancy using the following formula:

    % Occupancy = (1 - (Signal_inhibitor / Signal_vehicle)) * 100

Logical Relationship of this compound Application

The following diagram illustrates the logical relationship in utilizing this compound for determining the efficacy of a test Btk inhibitor.

CNX500_Logic inhibitor Test Btk Inhibitor btk Btk in Sample inhibitor->btk binds to occupied_btk Inhibitor-Bound Btk (Inactive & Undetectable by this compound) btk->occupied_btk forms unoccupied_btk Free Btk btk->unoccupied_btk remains as cnx500 This compound Probe cnx500_btk This compound-Bound Btk (Detectable Signal) cnx500->cnx500_btk forms unoccupied_btk->cnx500 is bound by signal Signal Intensity cnx500_btk->signal generates efficacy Inhibitor Efficacy (% Btk Occupancy) signal->efficacy is inversely proportional to

Logical Flow of a this compound Competitive Binding Assay.

Conclusion

This compound is a highly specific and potent tool for researchers in the field of kinase signaling and drug discovery. Its unique properties as a biotinylated covalent inhibitor of Btk enable precise quantification of target engagement, which is crucial for the preclinical and clinical development of novel Btk inhibitors. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective application of this compound in a research setting.

References

The Covalent Inhibition of Bruton's Tyrosine Kinase by CNX-500: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the covalent inhibition of Bruton's tyrosine kinase (Btk) by CNX-500. This compound is a chemical probe derived from the potent and selective covalent Btk inhibitor, CC-292 (spebrutinib), by chemically linking it to biotin.[1] This modification allows this compound to be a valuable tool for quantifying Btk target engagement in both preclinical and clinical settings.[2][3] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways and mechanisms of action.

Quantitative Data Summary

The inhibitory activity of this compound and its parent compound, CC-292, has been characterized by several key quantitative parameters. These values are crucial for understanding the potency and kinetics of Btk inhibition.

CompoundParameterValueSpecies/Cell LineReference
This compound IC50app0.5 nMN/A[1]
CC-292 IC50 (Btk)5.9 nMN/A[4]
EC50 (Btk autophosphorylation)8 nMRamos cells[2]
EC50 (B cell proliferation)3 nMHuman naïve B cells[5]
BDP-CC-292 *Kappi40 nMRamos cells[6]
k5 (kinact)2.41 h⁻¹Ramos cells[6]

*BDP-CC-292 is a fluorescent analogue of CC-292. Kappi represents the apparent inhibitor concentration at which the half-maximal inactivation rate is observed, and k5 (kinact) is the maximal rate of inactivation.

Mechanism of Covalent Inhibition

The covalent inhibition of Btk by this compound (via its CC-292 component) is a two-step process. First, the inhibitor non-covalently and reversibly binds to the ATP-binding pocket of Btk. This initial binding event is driven by intermolecular interactions between the inhibitor and the amino acid residues in the active site. Following this initial binding, a covalent bond is formed between the acrylamide "warhead" of the inhibitor and the thiol group of cysteine 481 (Cys481) in the Btk active site.[7] This irreversible covalent bond formation effectively and permanently inactivates the kinase.[7]

Btk_free Btk (active) + this compound Btk_noncovalent Btk-CNX-500 (non-covalent complex) Btk_free->Btk_noncovalent k_on Btk_noncovalent->Btk_free k_off Btk_covalent Btk-CNX-500 (covalent adduct, inactive) Btk_noncovalent->Btk_covalent k_inact

Mechanism of Covalent Inhibition of Btk by this compound.

Btk Signaling Pathway

Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.[8] Btk is a central node in this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR CD79A_B CD79A/B BCR->CD79A_B LYN LYN CD79A_B->LYN activates SYK SYK LYN->SYK activates PI3K PI3K SYK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Btk Btk PIP3->Btk recruits & activates PI3K->PIP2 phosphorylates PLCg2_mem PLCγ2 IP3 IP3 PLCg2_mem->IP3 DAG DAG PLCg2_mem->DAG PLCg2_cyto PLCγ2 Btk->PLCg2_cyto phosphorylates PLCg2_cyto->PLCg2_mem Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_release->Transcription_Factors activate PKC->Transcription_Factors activate B-cell Proliferation, Differentiation, Survival B-cell Proliferation, Differentiation, Survival Transcription_Factors->B-cell Proliferation, Differentiation, Survival Antigen Antigen Antigen->BCR

Simplified Btk Signaling Pathway.

Experimental Protocols

In Vitro Btk Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against Btk.

Materials:

  • Recombinant active Btk enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • Btk substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound or CC-292) dissolved in DMSO

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the Btk enzyme to each well and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the Btk substrate and ATP.

  • Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a suitable ADP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Btk Occupancy Assay using this compound

This ELISA-based competition assay is used to quantify the amount of free (uninhibited) Btk in a sample.[2][9]

Materials:

  • Cells or tissue lysates containing Btk

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • Streptavidin-coated 96-well plates

  • Primary antibody against Btk

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of absorbance measurement at 450 nm

Procedure:

  • Prepare cell or tissue lysates from samples treated with a Btk inhibitor (e.g., CC-292) and untreated control samples.

  • Determine the total protein concentration of each lysate.

  • Incubate a standardized amount of protein from each lysate with a saturating concentration of this compound (e.g., 1 µM) for 1-2 hours at 4°C to allow this compound to bind to any free Btk.[9]

  • Transfer the lysates to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to capture the biotinylated this compound-Btk complexes.

  • Wash the plate multiple times with wash buffer to remove unbound proteins.

  • Add the primary anti-Btk antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody, followed by a 1-hour incubation at room temperature.

  • Wash the plate and add the TMB substrate. Incubate until a blue color develops.

  • Stop the reaction with the stop solution, which will turn the color to yellow.

  • Read the absorbance at 450 nm using a plate reader.

  • The amount of free Btk is proportional to the absorbance signal. Calculate the percentage of Btk occupancy in the treated samples by comparing their signal to the untreated control.

start Cell/Tissue Lysate (with free and inhibitor-bound Btk) incubate_cnx500 Incubate with this compound start->incubate_cnx500 capture Capture on Streptavidin Plate incubate_cnx500->capture wash1 Wash capture->wash1 add_primary_ab Add Primary Anti-Btk Antibody wash1->add_primary_ab wash2 Wash add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated Secondary Antibody wash2->add_secondary_ab wash3 Wash add_secondary_ab->wash3 add_substrate Add TMB Substrate wash3->add_substrate read Read Absorbance at 450 nm add_substrate->read

Workflow for Btk Occupancy Assay.
Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a powerful technique to confirm the covalent modification of Btk by an inhibitor like CC-292.

General Workflow:

  • Intact Protein Analysis:

    • Incubate recombinant Btk with and without the covalent inhibitor.

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

    • A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent binding.

  • Peptide Mapping:

    • Excise the protein bands corresponding to Btk from an SDS-PAGE gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the peptide containing Cys481 and look for a mass modification corresponding to the addition of the inhibitor.

    • The fragmentation pattern (MS/MS spectrum) of the modified peptide can confirm the precise site of covalent modification.

Conclusion

This compound serves as an indispensable tool for the study of Btk, a critical therapeutic target in various B-cell malignancies and autoimmune diseases. Its design as a biotinylated version of the covalent inhibitor CC-292 allows for the direct and quantitative assessment of Btk occupancy, providing a crucial pharmacodynamic marker. Understanding the quantitative aspects of its interaction with Btk, the intricacies of the Btk signaling pathway, and the detailed experimental protocols for its use will empower researchers and drug developers to further advance the field of targeted covalent inhibition.

References

The Role of CNX-500 in Elucidating Btk Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of CNX-500, a potent and specific probe, in the investigation of Bruton's tyrosine kinase (Btk) signaling pathways. Btk is a non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling cascade, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2] Understanding the engagement of Btk by novel inhibitors is paramount in drug development, and this compound provides a robust tool for this purpose.

Introduction to this compound

This compound is a chemical probe meticulously designed for the study of Btk. It is synthesized by chemically linking the highly selective, covalent Btk inhibitor CC-292 (also known as spebrutinib) to biotin.[3] This elegant design allows this compound to retain the potent inhibitory activity of its parent compound while enabling its detection and quantification through the high-affinity interaction between biotin and streptavidin.

The key feature of this compound is its ability to form a covalent bond with Cysteine 481 in the ATP-binding pocket of Btk, leading to irreversible inhibition.[2][3] This covalent mechanism of action is the foundation of its utility in pharmacodynamic (PD) assays designed to measure the occupancy of Btk by other covalent inhibitors.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for Btk, with a reported half-maximal inhibitory concentration (IC50) of 0.5 nM.[3] The selectivity of a chemical probe is critical for its utility in accurately interrogating a specific biological target. This compound, by virtue of being derived from the highly selective inhibitor CC-292, demonstrates a favorable selectivity profile. It has been shown to have low inhibitory effects on other structurally related kinases, such as the epidermal growth factor receptor (EGFR) and the upstream Src-family kinases Syk and Lyn.[3]

To provide a clearer picture of the selectivity of the parent compound, CC-292, the following table summarizes its inhibitory activity against a panel of kinases.

KinaseIC50 (nM)
Btk 0.5
EGFR>1000
Syk>1000
Lyn>1000
Itk9.5
Tec31
Txk4.5
Bmx1.1
Src>1000
Fyn>1000
Yes>1000
Lck>1000
Hck>1000

Note: The IC50 values for kinases other than Btk are for the parent compound CC-292 and are indicative of the selectivity profile of this compound.

Btk Signaling Pathways

Btk is a crucial signaling node downstream of the B-cell receptor (BCR).[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of B-cells, their proliferation, and differentiation. The following diagram illustrates the central role of Btk in this pathway.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates PI3K PI3K SYK->PI3K activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 Btk Btk PIP3->Btk recruits & activates PI3K->PIP3 converts PLCg2 PLCγ2 Btk->PLCg2 phosphorylates & activates NFkB NF-κB Pathway Btk->NFkB activates MAPK MAPK Pathway Btk->MAPK activates IP3 IP3 PLCg2->IP3 generates DAG DAG PLCg2->DAG generates Cell_Activation B-Cell Activation, Proliferation, Survival IP3->Cell_Activation DAG->Cell_Activation NFkB->Cell_Activation MAPK->Cell_Activation Antigen Antigen Antigen->BCR binds

Btk Signaling Pathway Diagram

Experimental Protocols: Btk Occupancy Assay

The primary application of this compound is in a competitive binding assay to determine the occupancy of Btk by a covalent inhibitor. This assay is a powerful tool for pharmacodynamic studies in both preclinical and clinical settings.[5]

Principle

The assay quantifies the amount of "free" or unoccupied Btk in a cell lysate. Cells are first treated with a covalent Btk inhibitor. After treatment, the cells are lysed, and the lysate is incubated with a saturating concentration of this compound. This compound will covalently bind to any Btk that was not already occupied by the test inhibitor. The biotinylated this compound-Btk complex is then captured on a streptavidin-coated plate and detected using an anti-Btk antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP). The amount of captured Btk is inversely proportional to the occupancy of Btk by the test inhibitor.

Experimental Workflow

Btk_Occupancy_Assay_Workflow cluster_details Workflow Details A 1. Cell Treatment B 2. Cell Lysis A->B A_detail Treat cells with covalent Btk inhibitor C 3. Incubation with this compound B->C B_detail Lyse cells to release intracellular proteins D 4. Capture on Streptavidin Plate C->D C_detail Add excess this compound to bind to free Btk E 5. Detection with Anti-Btk Antibody D->E D_detail Incubate lysate in streptavidin-coated wells F 6. Signal Quantification E->F E_detail Add HRP-conjugated anti-Btk antibody F_detail Add substrate and measure luminescence/absorbance

Btk Occupancy Assay Workflow
Detailed Methodology

Materials:

  • Cells expressing Btk (e.g., Ramos, TMD8)

  • Covalent Btk inhibitor of interest

  • This compound

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated 96-well plates

  • Anti-Btk antibody (HRP-conjugated)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS-T)

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density.

    • Treat cells with a dose range of the covalent Btk inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Incubation with this compound:

    • Dilute the cell lysates to a consistent protein concentration in Lysis Buffer.

    • Add this compound to each lysate to a final concentration of 1 µM.[6]

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Capture on Streptavidin Plate:

    • Wash the streptavidin-coated plate three times with Wash Buffer.

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add the this compound-incubated lysates to the wells.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add the HRP-conjugated anti-Btk antibody (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Quantification:

    • Prepare and add the HRP substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no lysate).

    • Normalize the signal from the inhibitor-treated samples to the vehicle-treated control to determine the percentage of free Btk.

    • Calculate the percentage of Btk occupancy as: 100% - (% Free Btk).

Conclusion

This compound is an indispensable tool for researchers studying Btk signaling and developing novel Btk inhibitors. Its high potency, selectivity, and covalent mechanism of action, combined with the biotin tag for easy detection, enable a robust and quantitative assessment of Btk occupancy in a cellular context. The detailed protocols and understanding of the Btk signaling pathway provided in this guide will empower scientists to effectively utilize this compound in their research and drug discovery efforts, ultimately advancing our understanding of B-cell biology and the development of next-generation therapies.

References

CNX-500: A Technical Guide to Kinase Activity Profiling through Direct Target Occupancy Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CNX-500, a powerful chemical probe for the quantitative assessment of kinase activity through direct measurement of target occupancy. This compound is a biotin-conjugated covalent inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its use in determining Btk occupancy, and presents quantitative data from relevant studies. Furthermore, this guide includes detailed diagrams of the associated signaling pathway and experimental workflows to facilitate a deeper understanding and practical application of this technology in kinase research and drug development.

Introduction to this compound

This compound is a chemical probe designed for the direct assessment of Bruton's tyrosine kinase (Btk) occupancy in vitro and in vivo.[1] It consists of the covalent Btk inhibitor CC-292 (spebrutinib) chemically linked to a biotin molecule.[1][2][3] This design allows this compound to retain high-affinity binding and covalent modification of Btk, while the biotin tag enables sensitive detection and quantification.

The primary application of this compound is in a competitive binding assay to measure the amount of free, uninhibited Btk in a biological sample.[1][2][3] This is particularly valuable for pharmacodynamic (PD) studies of covalent Btk inhibitors, allowing researchers to directly quantify the extent and duration of target engagement in preclinical and clinical settings.[1][4][5][6]

Key Properties of this compound:

PropertyValueReference
Target Bruton's tyrosine kinase (Btk)[1][2]
Mechanism Covalent, irreversible binding[1]
Apparent IC50 (Btk) ~0.5 nM[1][2][3]
Apparent IC50 (EGFR) >25 nM[1]
Tag Biotin[1][2][3]
Primary Application Btk occupancy pharmacodynamic assay[1][4]

Mechanism of Action and Assay Principle

The this compound based Btk occupancy assay operates on the principle of competitive binding. In a sample treated with a covalent Btk inhibitor (e.g., CC-292), a fraction of the Btk protein will be covalently bound and thus "occupied" by the inhibitor. The remaining "free" or "uninhibited" Btk is available to be captured by this compound.

The assay workflow involves lysing the cells or tissues of interest and incubating the lysate with a saturating concentration of this compound. The biotin-tagged this compound will covalently bind to any available, uninhibited Btk. The resulting this compound-Btk complexes are then captured on a streptavidin-coated plate and detected, typically via an enzyme-linked immunosorbent assay (ELISA). The amount of captured Btk is inversely proportional to the occupancy of Btk by the test inhibitor. By normalizing the signal from a treated sample to that of an untreated control, the percentage of Btk occupancy can be accurately determined.[1]

cluster_0 In Vivo / In Vitro Treatment cluster_1 Post-Treatment State cluster_2 This compound Probe Incubation cluster_3 Quantification Btk_total Total Btk Population Btk_occupied Inhibitor-Occupied Btk Btk_total->Btk_occupied Btk_free Free, Uninhibited Btk Btk_total->Btk_free Inhibitor Covalent Btk Inhibitor (e.g., CC-292) Inhibitor->Btk_total Treatment CNX500_Btk_complex This compound-Btk Complex Btk_free->CNX500_Btk_complex CNX500 This compound (Biotinylated Probe) CNX500->Btk_free Binds to free Btk ELISA Streptavidin-coated ELISA CNX500_Btk_complex->ELISA Capture Signal Signal α [Free Btk] ELISA->Signal Detection

Figure 1: Logical workflow of the this compound based Btk occupancy assay.

Btk Signaling Pathway

Btk is a non-receptor tyrosine kinase that plays an indispensable role in B-lymphocyte development, differentiation, and signaling.[5] It is a crucial component of the B-cell receptor (BCR) signaling pathway.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in B-cell proliferation, differentiation, and antibody production.[7] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases. Covalent inhibitors like CC-292 block the kinase activity of Btk, thereby inhibiting the downstream signaling cascade. The this compound assay provides a direct measure of how effectively these inhibitors engage their target in a complex biological system.

B_Cell_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding & Cross-linking PI3K PI3K Lyn_Syk->PI3K Btk Btk Lyn_Syk->Btk Phosphorylation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PIP3->Btk Recruitment & Activation PI3K->PIP3 PIP2 to PIP3 PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_release->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation CC292 CC-292 / Covalent Inhibitors CC292->Btk Inhibition

Figure 2: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.

Experimental Protocols

Btk Occupancy Assay using this compound

This protocol describes a general procedure for determining Btk occupancy in cell lysates using this compound followed by an ELISA-based detection method.

Materials:

  • Cells or tissue samples treated with a Btk inhibitor.

  • This compound probe.

  • Lysis Buffer: A common lysis buffer composition includes 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails. The Bio-Plex cell lysis kit is also a suitable option.[5]

  • Streptavidin-coated 96-well plates.

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Primary anti-Btk antibody.

  • HRP-conjugated secondary antibody.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution (e.g., 2 N H₂SO₄).

  • Recombinant Btk protein (for standard curve).

Procedure:

  • Sample Preparation and Lysis:

    • Harvest cells or tissues and wash with ice-cold PBS.

    • Lyse the samples in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • This compound Incubation:

    • Dilute the cell lysates to a consistent protein concentration in Lysis Buffer.

    • Add this compound to the lysates to a final concentration of 1 µM.[1]

    • Incubate for 1 hour at room temperature with gentle agitation.

  • ELISA for Btk Capture and Detection:

    • Add the this compound-incubated lysates to the wells of a streptavidin-coated 96-well plate.

    • Incubate for 2 hours at room temperature to allow for the capture of biotinylated Btk.

    • Wash the plate three times with Wash Buffer.

    • Block the wells with Blocking Buffer for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add the primary anti-Btk antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Standard Curve Generation:

  • Prepare a serial dilution of recombinant Btk protein of known concentrations.

  • Incubate the standards with 1 µM this compound for 1 hour.

  • Follow the same ELISA procedure as for the samples to generate a standard curve of absorbance versus Btk concentration.

Data Analysis:

  • Calculate the percentage of Btk occupancy using the following formula: % Occupancy = (1 - (Signal_treated / Signal_untreated)) * 100

cluster_prep Sample Preparation cluster_probe Probe Incubation cluster_elisa ELISA Detection start Start: Cells/Tissues Treated with Btk Inhibitor lyse Lyse Cells/Tissues (Lysis Buffer + Protease/Phosphatase Inhibitors) start->lyse centrifuge Clarify Lysate (Centrifugation) lyse->centrifuge quantify Quantify Protein (e.g., BCA Assay) centrifuge->quantify incubate_cnx Incubate Lysate with 1 µM this compound (1 hr, RT) quantify->incubate_cnx add_to_plate Add Lysate to Streptavidin-coated Plate (2 hrs, RT) incubate_cnx->add_to_plate wash1 Wash x3 add_to_plate->wash1 block Block with 1% BSA (1 hr, RT) wash1->block wash2 Wash x3 block->wash2 primary_ab Add Primary anti-Btk Ab (1 hr, RT) wash2->primary_ab wash3 Wash x3 primary_ab->wash3 secondary_ab Add Secondary HRP-Ab (1 hr, RT) wash3->secondary_ab wash4 Wash x5 secondary_ab->wash4 develop Add TMB Substrate wash4->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read

References

in vitro and in vivo stability of CNX-500

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Application and Handling of CNX-500, a Covalent Btk Probe

Introduction

This compound is a specialized chemical probe designed for the pharmacodynamic assessment of Bruton's tyrosine kinase (Btk) inhibitors. It is not a therapeutic agent but a critical tool for researchers and drug development professionals in the study of B-cell mediated disorders. This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in determining Btk occupancy, based on publicly available data.

This compound is a conjugate molecule, consisting of the potent, covalent Btk inhibitor CC-292 chemically linked to biotin.[1][2][3] This unique structure allows it to bind covalently to the active site of Btk. The biotin tag then enables detection and quantification of the uninhibited Btk protein in a sample.

In Vitro Profile of this compound

The primary application of this compound is to serve as a probe in competitive binding assays to determine the occupancy of Btk by a test inhibitor. The efficacy of this compound itself is defined by its high affinity and covalent interaction with Btk.

Quantitative In Vitro Data for this compound
ParameterValueTargetNotes
IC50 0.5 nMBruton's tyrosine kinase (Btk)Represents the concentration of this compound required to inhibit 50% of Btk activity in vitro.[1][2][3][4][5]
Selectivity Low inhibitory effectsEGFR, Syk, LynDemonstrates selectivity for Btk over other kinases like epidermal growth factor receptor (EGFR) and upstream Src-family kinases.[1][2][3]
Binding CovalentBtkForms a stable, covalent bond with a cysteine residue in the active site of Btk.[1][2]

Stability and Storage

While detailed kinetic stability data for this compound in various biological matrices (in vitro plasma, microsomal stability, etc.) and in vivo is not publicly available, information regarding its storage and the stability of samples for its intended assay has been reported.

Storage Recommendations for this compound
FormatStorage TemperatureDuration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In DMSO-80°C6 months[2]
In DMSO4°C2 weeks[2]
In Vitro and Ex Vivo Sample Stability for Btk Occupancy Assay

In the context of its application, the stability of the biological samples is crucial for accurate measurement of Btk occupancy.

Sample TypeStorage TemperatureDuration
Cell lysates / Spleen homogenates-80°C5 weeks[6][7]

Mechanism of Action and Signaling Pathway

This compound's mechanism is intrinsically linked to that of its active component, CC-292, which targets Btk. Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, survival, and differentiation.[4][6] By covalently binding to Btk, CC-292 (and therefore this compound) blocks this pathway.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk Activation BCR->Lyn_Syk Antigen Antigen Antigen->BCR Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Phosphorylation Btk->PLCg2 CNX_500 This compound (CC-292) CNX_500->Btk Covalent Inhibition Downstream Downstream Signaling (e.g., NF-κB, Erk) PLCg2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response

Caption: B-Cell Receptor (BCR) signaling pathway with Btk as a key mediator and the target of this compound.

Experimental Protocols

This compound is primarily used in an ELISA-based competition assay to determine the amount of free, uninhibited Btk in a sample after treatment with a Btk inhibitor.[6][7]

Protocol for Btk Occupancy Assay

1. Sample Preparation:

  • Collect cells (e.g., peripheral blood mononuclear cells, Ramos cells) or tissues (e.g., spleen).[7]

  • Treat samples with the Btk inhibitor of interest (e.g., CC-292) at various concentrations and time points.

  • Prepare cell or tissue lysates using an appropriate lysis buffer.

2. Incubation with this compound:

  • Incubate the lysates with a saturating concentration of this compound (e.g., 1 µM).[6][7]

  • During this step, this compound will covalently bind to any Btk that has not been occupied by the test inhibitor.

3. Capture and Detection:

  • Transfer the lysate/CNX-500 mixture to a streptavidin-coated ELISA plate and incubate to allow the biotin on this compound to bind to the streptavidin.[7][8]

  • Wash the plate to remove unbound proteins.

  • Add a primary antibody specific for Btk.

  • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

4. Data Analysis:

  • The amount of signal is proportional to the amount of this compound-bound Btk, which represents the unoccupied Btk in the original sample.

  • Normalize the signal from treated samples to that of untreated control samples to calculate the percentage of Btk occupancy for the test inhibitor.[7]

Btk_Occupancy_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Btk Occupancy Measurement cluster_analysis Data Analysis Sample Cells or Tissue Inhibitor Treat with Btk Inhibitor Sample->Inhibitor Lysate Prepare Lysate Inhibitor->Lysate Probe Incubate with 1 µM this compound Lysate->Probe Capture Capture on Streptavidin Plate Probe->Capture Detect Detect with Anti-Btk Antibody Capture->Detect Quantify Quantify Signal Detect->Quantify Calculate Calculate % Btk Occupancy Quantify->Calculate

Caption: Workflow for determining Btk occupancy using the this compound probe-based ELISA.

Conclusion

This compound is a valuable and highly specific tool for the pharmacodynamic analysis of Btk inhibitors. Its covalent binding mechanism and biotin tag allow for robust and quantitative measurement of target engagement both in vitro and in vivo. While comprehensive stability data for the molecule itself is not widely published, established protocols and sample handling procedures enable its reliable use in research and clinical development settings to correlate Btk occupancy with the pharmacological activity of Btk-targeting drugs.

References

Methodological & Application

Application Notes and Protocols: Utilizing CNX-500 for Western Blot Analysis of Bruton's Tyrosine Kinase (Btk)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical therapeutic target in various B-cell malignancies and autoimmune diseases. CNX-500 is a potent and specific covalent inhibitor of Btk. It is chemically linked to biotin, allowing it to be used as a probe to assess the engagement and occupancy of Btk within a cellular context. This application note provides a detailed protocol for the use of this compound in the Western blot analysis of Btk, enabling researchers to quantify the extent of target engagement by unlabeled Btk inhibitors.

This compound is based on the covalent Btk inhibitor CC-292 and retains a high inhibitory activity against Btk with an IC50 of 0.5 nM. Its covalent binding mechanism and biotin tag facilitate the detection of unoccupied Btk, providing a valuable tool for pharmacodynamic studies and drug development.

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of Btk, which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2), culminating in cell proliferation, differentiation, and survival.

Btk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR BCR LYN LYN BCR->LYN Activates CD19 CD19 PI3K PI3K CD19->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Btk Btk PIP3->Btk Recruits Antigen Antigen Antigen->BCR Binds SYK SYK LYN->SYK Activates SYK->Btk Phosphorylates PI3K->PIP2 Phosphorylates PLCg2 PLCγ2 Btk->PLCg2 Phosphorylates PLCg2->PIP2 Hydrolyzes PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling (NF-κB, MAPK, etc.) PKC->Downstream Ca_release->Downstream

Caption: Btk Signaling Pathway Overview.

Experimental Principles

This protocol describes a competition-based Western blot assay to determine the occupancy of Btk by a non-biotinylated covalent inhibitor. Cells are first treated with the inhibitor of interest. Subsequently, the remaining unoccupied Btk is labeled by treating the cell lysate with an excess of the biotinylated covalent probe, this compound. The biotin-labeled Btk is then detected by Western blot using streptavidin conjugated to horseradish peroxidase (HRP), followed by a chemiluminescent substrate. The signal intensity of the biotin-labeled Btk is inversely proportional to the occupancy of Btk by the test inhibitor.

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot analysis of Btk occupancy using this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A 1. Seed and culture Btk-expressing cells B 2. Treat cells with varying concentrations of test inhibitor A->B C 3. Lyse cells to obtain protein extracts B->C D 4. Determine protein concentration (e.g., BCA assay) C->D E 5. Incubate lysates with excess this compound D->E F 6. Separate proteins by SDS-PAGE E->F G 7. Transfer proteins to a PVDF or nitrocellulose membrane F->G H 8. Block the membrane G->H I 9. Probe with Streptavidin-HRP H->I J 10. Detect with chemiluminescent substrate I->J K 11. Image and quantify the signal J->K

Caption: this compound Western Blot Workflow.

Materials and Reagents

  • Btk-expressing cells (e.g., Ramos, TMD8)

  • Cell culture medium and supplements

  • Test compound (non-biotinylated Btk inhibitor)

  • This compound (biotinylated covalent Btk probe)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Protein transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with Tween-20 (TBST)

  • Streptavidin-HRP conjugate

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Experimental Protocols

Cell Culture and Treatment with Test Inhibitor
  • Seed Btk-expressing cells at an appropriate density and allow them to grow to the desired confluency.

  • Prepare serial dilutions of the test Btk inhibitor in cell culture medium.

  • Treat the cells with varying concentrations of the test inhibitor for the desired duration (e.g., 2 hours) at 37°C. Include a vehicle-treated control (e.g., 0.1% DMSO).

Cell Lysis and Protein Quantification
  • After treatment, harvest the cells by centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

Labeling of Unoccupied Btk with this compound
  • Normalize the protein concentration of all lysates with lysis buffer.

  • To a final concentration of 1 µM, add this compound to each lysate.

  • Incubate the lysates with this compound for 1 hour at room temperature with gentle agitation.

  • Stop the labeling reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

SDS-PAGE and Western Blotting
  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a precast polyacrylamide gel.

  • Perform electrophoresis according to the manufacturer's instructions to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Confirm successful transfer by Ponceau S staining.

Immunodetection
  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (e.g., 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Image the chemiluminescent signal using a suitable imaging system.

Data Analysis and Quantification
  • Quantify the band intensities corresponding to biotin-labeled Btk using image analysis software (e.g., ImageJ).

  • To assess Btk occupancy by the test inhibitor, normalize the signal from each treated sample to the vehicle-treated control.

  • Calculate the percentage of Btk occupancy using the following formula: % Btk Occupancy = (1 - (Signal of treated sample / Signal of vehicle control)) x 100

  • As a loading control, a parallel Western blot can be performed using a primary antibody against total Btk or a housekeeping protein (e.g., β-actin, GAPDH).

Quantitative Data Presentation

The following table provides representative data from a hypothetical experiment to determine the Btk occupancy of a test inhibitor using the this compound Western blot protocol.

Test Inhibitor Conc. (nM)Biotin-Btk Signal (Arbitrary Units)Normalized Signal (to Vehicle)% Btk Occupancy
0 (Vehicle)15,0001.000%
112,7500.8515%
108,2500.5545%
503,0000.2080%
1001,5000.1090%
5007500.0595%

Troubleshooting

  • High Background:

    • Increase the number and duration of wash steps.

    • Optimize the concentration of Streptavidin-HRP.

    • Ensure the blocking buffer is fresh and effective.

  • Weak or No Signal:

    • Confirm the expression of Btk in the cell line used.

    • Increase the amount of protein loaded onto the gel.

    • Ensure the this compound and Streptavidin-HRP are not expired and have been stored correctly.

    • Optimize the exposure time during imaging.

  • Uneven Bands:

    • Ensure equal protein loading by performing a protein quantification assay and running a loading control blot.

    • Ensure complete transfer of proteins to the membrane.

Conclusion

The use of the biotinylated covalent probe this compound in a Western blot-based assay provides a robust and quantitative method for determining the target occupancy of Btk by unlabeled inhibitors. This detailed protocol offers a framework for researchers to implement this technique in their studies, facilitating the characterization of novel Btk inhibitors and advancing our understanding of their mechanism of action in a cellular context.

Application Notes and Protocols for Flow Cytometry-Based Btk Occupancy using CNX-500

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4][5] Covalent Btk inhibitors, such as CC-292, have been developed to irreversibly bind to Btk, leading to sustained inhibition of its activity.[3][6]

Pharmacodynamic (PD) assessment of target engagement is crucial in the development of such targeted therapies.[7] Measuring the occupancy of Btk by a covalent inhibitor in patient samples provides a direct readout of the drug's on-target effect and helps to establish a relationship between drug concentration, target engagement, and clinical response.[7][8]

CNX-500 is a chemical probe consisting of the covalent Btk inhibitor CC-292 chemically linked to biotin.[9] It retains high-affinity inhibitory activity against Btk, with an IC50 of 0.5 nM, and the ability to form a covalent bond with the Cys481 residue in the active site of Btk.[9] This biotinylated probe allows for the detection and quantification of unoccupied Btk.

This document provides detailed application notes and protocols for a flow cytometry-based Btk occupancy assay using this compound. This method offers a single-cell approach to quantify the percentage of Btk that is not bound by an unlabeled covalent inhibitor, providing a powerful tool for preclinical and clinical pharmacodynamic studies.

Principle of the Assay

The flow cytometry-based Btk occupancy assay is a competition assay performed at the intracellular level.

  • Sample Treatment: Cells of interest (e.g., peripheral blood mononuclear cells (PBMCs) or B-cell lines) are first treated in vivo or in vitro with a non-biotinylated covalent Btk inhibitor (e.g., CC-292).

  • Probing for Free Btk: After treatment, the cells are fixed and permeabilized to allow intracellular access. They are then incubated with a saturating concentration of this compound. The this compound will covalently bind to any Btk molecules that have not been occupied by the therapeutic inhibitor.

  • Fluorescent Detection: The biotin tag on the this compound is then detected using a fluorescently labeled streptavidin conjugate.

  • Flow Cytometric Analysis: The fluorescence intensity of the streptavidin conjugate within the cell population of interest (e.g., CD19+ B-cells) is measured by flow cytometry. A decrease in fluorescence intensity compared to untreated control cells indicates occupancy of Btk by the unlabeled inhibitor. The percentage of Btk occupancy can then be calculated.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to CC-292 (the parent compound of this compound) and Btk occupancy from published studies.

Table 1: In Vitro CC-292 Btk Occupancy and Functional Inhibition in Human Naïve B-Cells [10]

CC-292 ConcentrationBtk Occupancy (%)Btk Kinase Activity Inhibition (%)B-Cell Proliferation (EC50)
10 nM37%42%3 nM

Table 2: Clinical Btk Occupancy of CC-292 (Spebrutinib) in Human Subjects

Study PopulationDosing RegimenTime PointMedian Btk Occupancy (%)Reference
Relapsed/Refractory Chronic Lymphocytic LeukemiaTwice-daily4 and 24 hours post-dose>90%[11]
Rheumatoid ArthritisNot specifiedNot specified83%[12]

Experimental Protocols

Protocol 1: Flow Cytometry-Based Btk Occupancy Assay in Human PBMCs

Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Unlabeled covalent Btk inhibitor (e.g., CC-292)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell Staining Buffer (e.g., PBS with 2% FBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Fluorescently labeled anti-human CD19 antibody (for B-cell gating)

  • Fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE or Streptavidin-APC)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow Diagram:

G cluster_0 Cell Treatment and Preparation cluster_1 Surface Staining (Optional) cluster_2 Fixation and Permeabilization cluster_3 Intracellular Staining cluster_4 Data Acquisition treat Treat PBMCs with unlabeled Btk inhibitor wash1 Wash cells with PBS treat->wash1 surface_stain Stain with anti-CD19 antibody wash1->surface_stain wash2 Wash cells with Cell Staining Buffer surface_stain->wash2 fix Fix cells with Fixation Buffer wash2->fix perm Permeabilize cells with Permeabilization Buffer fix->perm wash3 Wash cells with Permeabilization Buffer perm->wash3 probe Incubate with this compound wash3->probe wash4 Wash cells with Permeabilization Buffer probe->wash4 detect Stain with fluorescent streptavidin wash4->detect wash5 Wash cells and resuspend for analysis detect->wash5 acquire Acquire data on a flow cytometer wash5->acquire

Caption: Experimental workflow for Btk occupancy measurement by flow cytometry.

Procedure:

  • Cell Treatment:

    • Treat PBMCs with the desired concentrations of the unlabeled covalent Btk inhibitor for the specified time at 37°C. Include an untreated control (vehicle only).

  • Cell Washing:

    • After incubation, wash the cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

  • Surface Staining (Optional, for B-cell identification):

    • Resuspend the cell pellet in Cell Staining Buffer containing a fluorescently labeled anti-human CD19 antibody.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells once with 2 mL of Cell Staining Buffer.[13][14]

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.[14][15]

    • Add 1 mL of PBS and centrifuge to pellet the cells. Discard the supernatant.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.[15]

  • This compound Probing:

    • Add this compound to the permeabilized cell suspension at a final concentration of 1 µM.

    • Incubate for 30-60 minutes at room temperature.

    • Wash the cells twice with 1 mL of Permeabilization Buffer.

  • Streptavidin Staining:

    • Resuspend the cell pellet in Permeabilization Buffer containing the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.

    • Incubate for 20-30 minutes at room temperature in the dark.

    • Wash the cells twice with 1 mL of Permeabilization Buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer.

    • Acquire the samples on a flow cytometer. Gate on the CD19-positive B-cell population and measure the median fluorescence intensity (MFI) of the streptavidin conjugate.

Data Analysis:

The percentage of Btk occupancy is calculated as follows:

% Btk Occupancy = (1 - (MFI of treated sample / MFI of untreated control)) * 100

Btk Signaling Pathway

The diagram below illustrates the central role of Btk in the B-cell receptor (BCR) signaling cascade.

Btk_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binding SYK SYK LYN->SYK phosphorylates BLNK BLNK (SLP-65) SYK->BLNK phosphorylates BTK Btk BLNK->BTK recruits & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium Signaling Downstream Signaling (NF-κB, MAPK, etc.) DAG->Signaling Calcium->Signaling

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the role of Btk.

Conclusion

The flow cytometry-based Btk occupancy assay using this compound provides a robust and sensitive method for quantifying target engagement of covalent Btk inhibitors in a single-cell format. This application note and the detailed protocol offer a framework for researchers and drug developers to implement this valuable pharmacodynamic assay in their studies, aiding in the optimization of dosing regimens and the overall development of novel Btk-targeted therapies.

References

Application Notes and Protocols for CNX-500 in Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the engagement of a drug with its intracellular target protein in a physiologically relevant context.[1][2][3] This method relies on the principle that ligand binding can alter the thermal stability of a protein.[3][4] When a compound binds to its target, the resulting protein-ligand complex often exhibits increased resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, researchers can directly assess target engagement.[3][4]

CNX-500 is a chemical probe consisting of the potent and selective covalent Bruton's tyrosine kinase (Btk) inhibitor CC-292, chemically linked to biotin.[5][6] Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[7] this compound retains the high-affinity binding and covalent modification characteristics of its parent compound, with a reported IC50 of 0.5 nM for Btk.[6] While this compound was originally designed for affinity-based pulldown and competition assays to measure Btk occupancy, its properties as a potent covalent inhibitor make it a valuable tool for CETSA-based target engagement studies.[5]

These application notes provide a detailed protocol for utilizing this compound in CETSA to monitor Btk engagement in a cellular environment.

Principle of CETSA with a Covalent Inhibitor

In a typical CETSA experiment, the binding of a reversible inhibitor stabilizes the target protein, leading to a shift in its melting temperature (Tm). For a covalent inhibitor like this compound, the irreversible bond formed with the target protein, in this case, Btk, is expected to induce a significant thermal stabilization. This stabilization can be quantified by measuring the amount of soluble Btk remaining at different temperatures in the presence versus the absence of this compound.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from CETSA experiments with this compound, illustrating the expected outcomes.

Table 1: Isothermal Dose-Response (ITDR) CETSA for this compound

This experiment is performed at a fixed temperature to determine the concentration of this compound required to stabilize 50% of the cellular Btk (EC50). The temperature is chosen based on the Btk melting curve, typically at a point where significant but not complete denaturation occurs in the absence of the ligand (e.g., Tagg 50-75).

This compound Concentration (nM)% Soluble Btk (Normalized)
0 (Vehicle)50.0
0.155.2
168.5
1085.3
10095.1
100098.9
EC50 (nM) ~2.5

Table 2: CETSA Melt Curve Analysis for Btk with this compound

This experiment determines the melting temperature (Tm) of Btk in the presence and absence of a saturating concentration of this compound. The shift in Tm (ΔTm) is a direct measure of target stabilization.

Temperature (°C)% Soluble Btk (Vehicle)% Soluble Btk (+10 µM this compound)
40100100
4598100
508599
555095
602088
65575
70250
75125
Tm (°C) 55.0 70.0
ΔTm (°C) \multicolumn{2}{c}{+15.0 }

Experimental Protocols

Protocol 1: CETSA Melt Curve Analysis by Western Blot

This protocol is designed to determine the thermal stability profile of Btk in response to this compound treatment.

Materials:

  • Cell line expressing endogenous Btk (e.g., Ramos, a human Burkitt's lymphoma cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Btk

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Gel imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of approximately 1-2 x 106 cells/mL.

    • Harvest cells and resuspend in fresh media at a concentration of 10 x 106 cells/mL.

    • Prepare two cell suspensions: one treated with a saturating concentration of this compound (e.g., 10 µM) and a control group treated with an equivalent volume of DMSO.

    • Incubate the cells for 1-2 hours at 37°C to allow for cell penetration and covalent bond formation.

  • Thermal Treatment:

    • Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 75°C in 5°C increments) for 3 minutes.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Transfer the cell suspensions to microcentrifuge tubes.

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for Btk.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Quantify the band intensities for Btk at each temperature. Plot the normalized intensity against temperature to generate melt curves and determine the Tm.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of this compound in stabilizing Btk within the cell.

Procedure:

  • Cell Culture and Treatment:

    • Culture and harvest cells as described in Protocol 1.

    • Prepare a serial dilution of this compound in cell culture medium (e.g., from 1 nM to 10 µM). Include a vehicle-only control.

    • Aliquot equal volumes of the cell suspension into tubes.

    • Add the different concentrations of this compound to the respective tubes and incubate for 1-2 hours at 37°C.

  • Thermal Treatment:

    • Heat all samples at a single, fixed temperature (determined from the melt curve, e.g., 60°C) for 3 minutes.

    • Include a non-heated (37°C) control for normalization.

    • Cool the tubes on ice for 3 minutes.

  • Lysis, Protein Extraction, and Analysis:

    • Proceed with cell lysis, protein extraction, and Western blot analysis as described in Protocol 1.

    • Quantify the band intensity for each this compound concentration.

    • Normalize the data to the non-heated control.

    • Plot the normalized soluble Btk fraction against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Visualizations

Signaling Pathway

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates PI3K PI3K Syk->PI3K Btk Btk Syk->Btk activates PI3K->Btk recruits to membrane PLCG2 PLCγ2 Btk->PLCG2 phosphorylates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Pathway PKC->NFkB Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes CNX500 This compound CNX500->Btk inhibits

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.

Experimental Workflows

Caption: Workflow for CETSA Melt Curve analysis.

Caption: Workflow for Isothermal Dose-Response (ITDR) CETSA.

References

Application Notes and Protocols for Labeling Bruton's Tyrosine Kinase (Btk) in Live Cells with CNX-500

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase predominantly expressed in B cells and myeloid cells.[1] It is a key component of the B cell receptor (BCR) signaling pathway, which is initiated upon antigen binding to the BCR.[1][2] This triggers a signaling cascade involving the activation of Syk and Lyn kinases, followed by Btk activation.[1][2] Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to various cellular responses such as proliferation, differentiation, and survival.[1][2] Given its crucial role, Btk has emerged as a significant therapeutic target for B cell malignancies and autoimmune diseases.[1][3]

CNX-500 is a potent and specific probe designed to study Btk activity. It consists of the covalent Btk inhibitor CC-292 chemically linked to a biotin molecule.[1][4][5][6] This design allows this compound to form a stable, covalent bond with the cysteine residue (Cys-481) in the active site of Btk. The biotin tag then provides a versatile handle for detection and quantification. This compound retains high inhibitory activity against Btk with an apparent IC50 of approximately 0.5 nM.[1][4][5] It has demonstrated selectivity over other structurally related kinases such as the epidermal growth factor receptor (EGFR) and Src-family kinases like Syk and Lyn.[1][4][5]

While this compound has been extensively used to quantify the occupancy of Btk by inhibitors in cell lysates through competition assays,[3][7] this document provides a detailed protocol for its application in labeling Btk in live cells. This enables the investigation of Btk localization and dynamics in a more physiologically relevant context.

Btk Signaling Pathway

The following diagram illustrates the central role of Btk in the B cell receptor signaling pathway.

Btk_Signaling_Pathway Btk Signaling Pathway BCR B Cell Receptor (BCR) Lyn_Syk Lyn / Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk activates PLCG2 Phospholipase Cγ2 (PLCγ2) Btk->PLCG2 phosphorylates Downstream Downstream Signaling (e.g., Ca2+ mobilization, gene expression) PLCG2->Downstream

Caption: A simplified diagram of the Btk signaling cascade.

Experimental Workflow for Live Cell Labeling

The workflow for labeling Btk in live cells with this compound followed by detection is outlined below.

Live_Cell_Labeling_Workflow Live Cell Btk Labeling Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_detection Detection Cell_Seeding Seed Btk-expressing cells (e.g., Ramos cells) Incubate_CNX500 Incubate cells with this compound Cell_Seeding->Incubate_CNX500 Wash_1 Wash to remove unbound probe Incubate_CNX500->Wash_1 Fix_Perm Fix and permeabilize cells (optional) Wash_1->Fix_Perm Incubate_Streptavidin Incubate with fluorescently labeled Streptavidin Fix_Perm->Incubate_Streptavidin Wash_2 Wash to remove unbound Streptavidin Incubate_Streptavidin->Wash_2 Imaging Image cells (e.g., fluorescence microscopy) Wash_2->Imaging

Caption: Experimental workflow for labeling Btk in live cells.

Quantitative Data Summary

ParameterValueCell TypeReference
This compound IC50app 0.5 nMCell-free assay[1]
Recommended this compound Concentration for Lysate Assay 1 µMRamos cells[3][7]
Ibrutinib IC50 0.5 nMCell-free assay[8]
Acalabrutinib IC50 5.3 nMCell-free assay[9]
Zanubrutinib IC50 <1 nMCell-free assay[9]

Experimental Protocols

Materials
  • Btk-expressing cells (e.g., Ramos, TMD8)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Bovine serum albumin (BSA)

  • Microscopy-grade glass-bottom dishes or plates

Protocol for Live Cell Labeling and Imaging of Btk

This protocol is designed for fluorescence microscopy-based detection of Btk in live cells using this compound.

  • Cell Seeding:

    • Seed Btk-expressing cells onto glass-bottom dishes or plates at a suitable density to allow for individual cell imaging.

    • Allow cells to adhere and grow under standard cell culture conditions (37°C, 5% CO2) for 24 hours. For suspension cells like Ramos, use poly-L-lysine coated plates to promote adherence for imaging.

  • This compound Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 100-500 nM is recommended, which may require optimization depending on the cell type and experimental goals.

    • Remove the culture medium from the cells and replace it with the this compound containing medium.

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Washing:

    • Carefully aspirate the this compound containing medium.

    • Wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Fixation and Permeabilization (Optional, for endpoint assays):

    • For endpoint imaging where intracellular detail is desired, cells can be fixed and permeabilized. For live-cell imaging of dynamic processes, this step should be omitted.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Streptavidin Staining:

    • Prepare a blocking solution of 1% BSA in PBS. Incubate the cells with the blocking solution for 30 minutes at room temperature.

    • Prepare a solution of fluorescently labeled streptavidin in blocking solution at the manufacturer's recommended concentration.

    • Incubate the cells with the streptavidin solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound streptavidin.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Protocol for Btk Occupancy Assay in Cell Lysates (Competition Assay)

This protocol is adapted from established methods to determine the extent of Btk engagement by an unlabeled inhibitor.[3][7]

  • Cell Treatment:

    • Treat Btk-expressing cells with various concentrations of the test inhibitor (or vehicle control) for a specified time in culture.

  • Cell Lysis:

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Btk Labeling with this compound:

    • Incubate the cell lysates with 1 µM this compound for 1 hour at room temperature to label any free, uninhibited Btk.

  • Capture and Detection (ELISA-based):

    • Add the lysates to a streptavidin-coated ELISA plate and incubate to capture the biotinylated Btk-CNX-500 complex.

    • Wash the plate to remove unbound proteins.

    • Detect the captured Btk using a primary antibody against Btk, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis:

    • The amount of captured Btk is inversely proportional to the occupancy by the test inhibitor.

    • Normalize the signal from inhibitor-treated samples to the vehicle-treated control to determine the percentage of Btk occupancy.

Conclusion

This compound is a valuable tool for studying Btk. While its primary established application is in quantifying Btk occupancy in cell lysates, the protocols provided here extend its utility to the visualization of Btk in live cells. The live-cell labeling protocol allows for the investigation of Btk's subcellular localization and can be adapted for various imaging-based applications. Researchers should optimize probe concentrations and incubation times for their specific cell type and experimental setup to achieve the best results.

References

Application Notes and Protocols for Affinity Purification of Btk and its Interactome using CNX-500

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent target for therapeutic intervention.[3] Understanding the intricate network of protein-protein interactions (the interactome) of Btk is paramount for elucidating its function and for the development of novel targeted therapies.

CNX-500 is a potent and specific tool for investigating the Btk interactome. It is a covalent inhibitor of Btk that has been chemically linked to biotin.[1][4] This dual functionality allows for the irreversible capture of Btk and its associated protein complexes from cell lysates. The biotin tag facilitates highly efficient affinity purification using streptavidin-based matrices. This application note provides detailed protocols for the use of this compound to isolate and identify Btk and its interacting partners.

Principle of the Method

The workflow leverages the high affinity and specificity of the covalent interaction between this compound and Btk, combined with the strong and stable binding of biotin to streptavidin. Cells expressing Btk are lysed under conditions that preserve protein-protein interactions. The lysate is then incubated with this compound, which covalently binds to Btk. The resulting Btk-CNX-500 complexes, along with any interacting proteins, are then captured on streptavidin-coated magnetic beads. After stringent washing to remove non-specific binders, the purified protein complexes are eluted and can be identified and quantified using techniques such as mass spectrometry and western blotting.

Data Presentation

Representative Btk Interactome

The following table summarizes a selection of known and potential Btk interacting proteins identified through various methods, including affinity purification coupled with mass spectrometry. This represents a typical dataset that could be generated using the described protocols.

Protein NameGene SymbolFunction in Btk Signaling and Cellular ProcessesPotential for Co-purification
LynLYNSrc-family kinase that phosphorylates and activates Btk.High
Spleen tyrosine kinaseSYKKinase that acts upstream of Btk in BCR signaling.High
Phospholipase C gamma 2PLCG2A direct substrate of Btk, crucial for downstream signaling.High
B-cell linker proteinBLNKAdaptor protein that recruits PLCG2 to the Btk signaling complex.High
Grb2-related adapter protein 2GRB2Adaptor protein involved in various signaling pathways.Medium
Inhibitor of BtkIBTKA protein reported to bind to the PH domain of Btk and regulate its activity.Medium
Toll-like receptor 9TLR9Btk is involved in TLR signaling pathways.Context-dependent
Myeloid differentiation primary response 88MYD88Adaptor protein in TLR signaling that can interact with Btk.Context-dependent

Experimental Protocols

Protocol 1: Affinity Purification of Btk and its Interactome using this compound

Materials:

  • Cells expressing Btk (e.g., Ramos, Daudi, or other B-cell lines)

  • This compound probe

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors

  • Wash Buffer 1: Lysis buffer

  • Wash Buffer 2: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 1 mM EDTA, 1% NP-40

  • Wash Buffer 3: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA

  • Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM DTT (for mass spectrometry) or 2x Laemmli sample buffer (for western blotting)

  • Streptavidin-coated magnetic beads

  • Magnetic rack

Procedure:

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Incubation with this compound:

    • Determine the protein concentration of the cell lysate.

    • Add this compound to the lysate to a final concentration of 1 µM.[4]

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Capture of Btk-CNX-500 Complexes:

    • Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.

    • Add the equilibrated beads to the lysate containing this compound-bound Btk.

    • Incubate for 2 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads sequentially with:

      • 2 washes with Wash Buffer 1

      • 2 washes with Wash Buffer 2

      • 2 washes with Wash Buffer 3

  • Elution:

    • For Mass Spectrometry: Add Elution Buffer (with DTT) to the beads and incubate at 95°C for 10 minutes. Place on the magnetic rack and collect the eluate.

    • For Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil at 95°C for 5 minutes. The samples are now ready for SDS-PAGE.

Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis

Materials:

  • Affinity-purified Btk complexes on streptavidin beads (from Protocol 1)

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate

  • Trypsin solution (mass spectrometry grade)

  • Quenching Solution: 0.1% Trifluoroacetic Acid (TFA)

Procedure:

  • Reduction and Alkylation:

    • After the final wash in Protocol 1, resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.

  • Tryptic Digestion:

    • Wash the beads twice with 50 mM Ammonium Bicarbonate.

    • Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with Quenching Solution.

    • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 3: Western Blotting for Validation

Procedure:

  • SDS-PAGE and Transfer:

    • Load the eluted samples from Protocol 1 onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Btk or a putative interacting protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK Btk SYK->BTK Phosphorylation BLNK BLNK SYK->BLNK Phosphorylation PLCG2 PLCG2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling PLCG2->Downstream Activation BLNK->PLCG2 Recruitment

Btk Signaling Pathway Diagram

Affinity_Purification_Workflow cluster_analysis Downstream Analysis start Start: Cells Expressing Btk lysis Cell Lysis start->lysis incubation Incubation with This compound lysis->incubation capture Capture with Streptavidin Beads incubation->capture wash Washing Steps capture->wash elution Elution wash->elution ms Mass Spectrometry (Interactome ID) elution->ms wb Western Blot (Validation) elution->wb

Experimental Workflow Diagram

References

Application Notes and Protocols for Detecting CNX-500-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-500 is a potent and specific probe used for labeling Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell receptor signaling pathways.[1][2][3] This probe consists of the covalent Btk inhibitor CC-292 chemically linked to biotin.[1][2][3] The covalent nature of its binding to Btk ensures stable labeling, while the biotin tag provides a versatile handle for detection and quantification using a variety of established biochemical and imaging techniques. These application notes provide detailed protocols for the detection of this compound-labeled proteins, primarily Btk, in various experimental settings.

Principle of Detection

The detection of this compound-labeled proteins relies on the high-affinity interaction between biotin and streptavidin or avidin. These proteins can be conjugated to various reporter molecules, such as enzymes or fluorophores, enabling visualization and quantification. The covalent linkage of this compound to its target protein, Btk, ensures that the biotin tag is stably associated with the protein of interest throughout the experimental procedures.

I. Western Blotting for Detection of this compound-Labeled Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[4][5] For this compound-labeled proteins, the biotin tag is detected using a streptavidin-enzyme conjugate, most commonly streptavidin-horseradish peroxidase (HRP), followed by a chemiluminescent substrate.

A. Quantitative Data Summary
ParameterValueReference
This compound IC50 for Btk 0.5 nM[1][2][3]
Detection Limit (Chemiluminescence) Picogram to femtogram range[5][6]
Dynamic Range (Chemiluminescence) 3-4 orders of magnitude[6]
B. Experimental Protocol

1. Sample Preparation: a. Treat cells or tissues with the desired concentration of this compound for the appropriate duration to allow for covalent labeling of Btk. b. Lyse the cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate acrylamide percentage to resolve the protein of interest (Btk is approximately 77 kDa). b. Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting and Detection: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific binding. b. Incubate the membrane with streptavidin-HRP diluted in blocking buffer (follow manufacturer's recommendations for dilution) for 1 hour at room temperature. c. Wash the membrane three times with TBST for 10 minutes each to remove unbound streptavidin-HRP. d. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane. e. Capture the chemiluminescent signal using a CCD-based imager or X-ray film.[6][7][8]

C. Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Streptavidin_HRP Streptavidin-HRP Incubation Blocking->Streptavidin_HRP Washing Washing Streptavidin_HRP->Washing Chemiluminescence Chemiluminescent Detection Washing->Chemiluminescence Imaging Imaging Chemiluminescence->Imaging Fluorescence_Microscopy_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Cell_Seeding Cell Seeding CNX_500_Labeling This compound Labeling Cell_Seeding->CNX_500_Labeling Fixation Fixation & Permeabilization CNX_500_Labeling->Fixation Blocking Blocking Fixation->Blocking Streptavidin_Fluor Fluorescent Streptavidin Incubation Blocking->Streptavidin_Fluor Washing Washing Streptavidin_Fluor->Washing Mounting Mounting Washing->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Mass_Spectrometry_Logic cluster_detection_methods Detection Methods CNX_500_Labeling Protein Labeling with this compound Biotin_Tag Introduction of Biotin Tag CNX_500_Labeling->Biotin_Tag Mass_Shift Specific Mass Shift on Target Protein CNX_500_Labeling->Mass_Shift Western_Blot Western Blot (Streptavidin-HRP) Biotin_Tag->Western_Blot Fluorescence_Microscopy Fluorescence Microscopy (Streptavidin-Fluorophore) Biotin_Tag->Fluorescence_Microscopy Mass_Spectrometry Mass Spectrometry (Mass Shift Detection) Mass_Shift->Mass_Spectrometry

References

Application Notes and Protocols for CNX-500 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo dosage information and experimental protocols for CNX-500, a covalent probe of the Bruton's tyrosine kinase (Btk) inhibitor CC-292. Due to the limited public data on this compound, this document also includes relevant data from studies on its active component, CC-292 (spebrutinib), and other well-characterized Btk inhibitors like PCI-32765 (ibrutinib) and acalabrutinib to provide a broader context for preclinical study design.

Data Presentation: In Vivo Dosage of Btk Inhibitors

The following table summarizes quantitative data from in vivo animal studies involving CC-292 and other relevant Btk inhibitors. It is crucial to note that optimal dosage for this compound may vary depending on the specific animal model, disease state, and experimental endpoint. The provided data should serve as a starting point for dose-range-finding studies.

Animal ModelCompoundDosageRoute of AdministrationFrequency/DurationKey Outcomes/Observations
MouseCC-29250 mg/kgOralSingle doseResulted in complete inhibition of Btk protein in the spleen.[1]
RatCC-2923, 30, or 100 mg/kgOralSingle doseDemonstrated dose-dependent plasma concentration and Btk occupancy.
MousePCI-32765 (Ibrutinib)1.56, 3.125, 6.25, and 12.5 mg/kg/dayOralDaily for 18 daysDose-dependently inhibited clinical scores in a collagen-induced arthritis model, with an ED50 of 2.6 mg/kg/day.[2]
MousePCI-32765 (Ibrutinib)3.125, 12.5, or 50 mg/kg/dayOralDaily for 11 daysMarkedly inhibited clinical arthritis scores at all doses.[1]
MousePCI-32765 (Ibrutinib)10 mg/kgOralSingle doseLed to rapid and complete inhibition of Btk in the spleen.[3]
MousePCI-32765 (Ibrutinib)50 mg/kgOralNot specifiedInhibited the growth of DOHH2 and WSU-DLCL2 xenografts.[3]
MouseAcalabrutinib0.1 to 30 mg/kgOralSingle doseSimilar in vivo potency to ibrutinib in inhibiting B-cell activation.[4]
DogAcalabrutinib2.5 to 20 mg/kgOralEvery 12 or 24 hoursGenerally well-tolerated with an overall response rate of 25% in a B-cell lymphoma model.[5]

Signaling Pathway

This compound is a probe consisting of the covalent Btk inhibitor CC-292 linked to biotin. CC-292 selectively and irreversibly binds to the cysteine-481 residue in the active site of Bruton's tyrosine kinase (Btk). This action blocks the downstream signaling cascade initiated by the B-cell receptor (BCR), which is crucial for B-cell proliferation, survival, and activation.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Btk LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Ca_release->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression CNX500 This compound (CC-292) CNX500->BTK Inhibition

Btk Signaling Pathway Inhibition by this compound.

Experimental Workflow

A typical in vivo study to evaluate the efficacy of this compound involves several key stages, from animal model selection and preparation to data analysis. The following diagram outlines a general workflow.

In_Vivo_Workflow A Animal Model Selection (e.g., Mouse, Rat) B Acclimatization A->B C Disease Induction (if applicable) (e.g., Arthritis, Tumor Xenograft) B->C D Randomization into Treatment Groups C->D F Administration of this compound (Oral, IV, SC, IP) D->F E This compound Formulation & Dose Preparation E->F G Monitoring (Clinical Signs, Body Weight) F->G I Tissue/Blood Collection (Pharmacokinetics/Pharmacodynamics) F->I H Endpoint Data Collection (e.g., Tumor Volume, Clinical Score) G->H J Data Analysis & Interpretation H->J I->J

General Experimental Workflow for In Vivo Studies.

Experimental Protocols

The following are generalized protocols for the administration of compounds to mice. Note: Specific dosages for this compound administered via intravenous, subcutaneous, or intraperitoneal routes have not been reported in the public domain. Researchers should perform dose-escalation studies to determine the optimal and maximum tolerated dose (MTD) for their specific model and experimental conditions.

Oral Gavage Administration Protocol (Mouse)

This protocol is based on the reported oral administration of CC-292 in mice.[1]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Sterile water

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

  • Syringes (1 mL)

  • Balance

  • Vortex mixer

Procedure:

  • Animal Preparation: Weigh each mouse to determine the correct volume of the dosing solution to administer.

  • This compound Formulation:

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Calculate the required amount of this compound to achieve the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 5 mg/mL).

    • Suspend the calculated amount of this compound in the vehicle.

    • Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance.

    • Slowly administer the prepared this compound suspension.

    • Carefully withdraw the needle.

    • Monitor the animal for a few minutes post-administration to ensure there are no adverse effects.

Intravenous (IV) Injection Protocol (Mouse - Tail Vein)

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle suitable for IV injection (e.g., saline, PBS)

  • 27-30 gauge needles

  • 1 mL syringes

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. To promote vasodilation of the tail veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes.

  • This compound Formulation:

    • Dissolve this compound in a sterile, pyrogen-free vehicle to the desired concentration. Ensure complete dissolution. The final formulation should be filtered through a 0.22 µm sterile filter.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the hub of the needle.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Injection Protocol (Mouse)

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS)

  • 25-27 gauge needles

  • 1 mL syringes

Procedure:

  • Animal Preparation: Gently restrain the mouse by scruffing the loose skin over the shoulders.

  • This compound Formulation: Prepare the this compound solution or suspension in a sterile vehicle at the desired concentration.

  • Injection:

    • Lift the skin to form a "tent" in the dorsal (scruff) or flank region.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe).

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersion.

    • Return the mouse to its cage and monitor.

Intraperitoneal (IP) Injection Protocol (Mouse)

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS)

  • 25-27 gauge needles

  • 1 mL syringes

Procedure:

  • Animal Preparation: Restrain the mouse by scruffing and turn it to expose the abdomen. Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.

  • This compound Formulation: Prepare the this compound solution or suspension in a sterile vehicle at the desired concentration.

  • Injection:

    • Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert the needle, bevel up, at a 10-20 degree angle.

    • Gently pull back on the plunger to ensure no aspiration of urine or intestinal contents.

    • Inject the solution into the peritoneal cavity.

    • Withdraw the needle.

    • Return the mouse to its cage and monitor for any signs of distress.

References

Troubleshooting & Optimization

troubleshooting CNX-500 non-specific binding in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CNX-500. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, a potent, biotinylated covalent inhibitor of Bruton's tyrosine kinase (Btk).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a chemical probe consisting of the covalent Btk inhibitor CC-292 chemically linked to biotin.[1] It retains high inhibitory activity against Btk with an IC50 of 0.5 nM and forms a covalent bond with the kinase.[1] Its design allows for the detection, quantification, and pull-down of Btk.

Q2: What are the main applications of this compound?

This compound is primarily used in a variety of assays to study Btk. Common applications include:

  • Western Blotting: To detect and quantify the amount of Btk in a sample.

  • ELISA (Enzyme-Linked Immunosorbent Assay): For quantitative measurement of Btk levels.

  • Pull-Down Assays: To isolate Btk from cell lysates for further analysis, such as identifying interacting proteins.

  • Cell-Based Assays: To assess Btk target engagement and occupancy within a cellular context.

Q3: What are the most common causes of non-specific binding with this compound?

Non-specific binding with this compound can arise from several factors, primarily related to its biotin tag and covalent nature:

  • Endogenous Biotin: Many cell types contain naturally biotinylated proteins, which can be detected by streptavidin-based reagents, leading to false-positive signals.

  • Non-specific Streptavidin Binding: Streptavidin itself can bind non-specifically to proteins and other molecules in your sample.

  • Hydrophobic Interactions: The biotin moiety and the inhibitor scaffold can participate in non-specific hydrophobic interactions with other proteins.

  • Off-Target Covalent Binding: Although designed to be specific for Btk, at high concentrations, the reactive group of this compound may covalently bind to other proteins with reactive cysteine residues.

  • Inadequate Blocking: Insufficient blocking of the membrane or plate can leave sites open for non-specific attachment of this compound or the detection reagents.

  • Insufficient Washing: Inadequate washing steps can lead to high background due to the retention of unbound this compound or detection reagents.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered when using this compound in various assays.

High Background in Western Blots and ELISAs

High background can obscure your specific signal, making data interpretation difficult.

Potential Cause Recommended Solution
Inadequate Blocking Optimize your blocking buffer. Good starting points are 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST or PBST. For biotin-based detection, BSA is often preferred as milk can contain endogenous biotin.[2] Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Suboptimal this compound Concentration Titrate the concentration of this compound. A high concentration can lead to increased non-specific binding. Start with a concentration range based on the IC50 (e.g., 1-100 nM) and optimize for the best signal-to-noise ratio.
Insufficient Washing Increase the number and/or duration of wash steps. Use a wash buffer containing a detergent like Tween-20 (0.05-0.1%) to help reduce non-specific interactions.[3] Adding a higher salt concentration (e.g., up to 500 mM NaCl) to the wash buffer can also help disrupt ionic interactions.[4]
Non-specific Streptavidin-HRP Binding Ensure your blocking buffer is effective. Consider adding a pre-incubation step with free biotin to block any non-specific biotin-binding sites on your sample before adding the streptavidin-HRP. However, be aware that streptavidin can also bind non-specifically to proteins independent of biotin.[5]
Endogenous Biotin If you suspect endogenous biotin is an issue, consider using an avidin/biotin blocking kit prior to incubation with this compound.
Cross-reactivity of Detection Reagents Run a control lane or well without the primary antibody (if applicable) or this compound to check for non-specific binding of the detection reagents.
Low or No Signal

A weak or absent signal for Btk can be equally frustrating.

Potential Cause Recommended Solution
Suboptimal this compound Concentration The concentration of this compound may be too low. Try increasing the concentration in a stepwise manner.
Insufficient Incubation Time Covalent bond formation is time-dependent. Ensure sufficient incubation time for this compound to bind to Btk. An incubation of 1-2 hours at room temperature is a good starting point, but this may need to be optimized.
Inactive this compound Ensure proper storage of this compound according to the manufacturer's instructions to maintain its activity. Repeated freeze-thaw cycles should be avoided.
Low Abundance of Btk Ensure you are loading a sufficient amount of protein lysate. You may need to enrich for your target protein.
Inefficient Transfer (Western Blot) Verify your protein transfer from the gel to the membrane is efficient, especially for proteins of Btk's size. Staining the membrane with Ponceau S after transfer can help visualize total protein.
Problem with Detection Reagents Check the activity of your streptavidin-HRP and the expiration date of your ECL substrate.
Non-Specific Bands in Western Blot or False Positives in Pull-Downs

The appearance of unexpected bands or the pull-down of non-target proteins can compromise the specificity of your experiment.

Potential Cause Recommended Solution
Off-Target Covalent Binding This is more likely to occur at high concentrations of this compound. Perform a dose-response experiment to find the lowest effective concentration. You can also perform a competition experiment by pre-incubating your lysate with a non-biotinylated Btk inhibitor to see if the non-specific bands disappear.
Protein Aggregates Centrifuge your protein lysate at a high speed before use to remove any aggregates that might non-specifically trap this compound or be pulled down.
Non-specific Binding to Beads (Pull-Down) Pre-clear your lysate by incubating it with beads that do not have streptavidin before performing the pull-down with streptavidin-coated beads.[6] Also, ensure your wash buffer is stringent enough (consider adding detergents or increasing salt concentration).
Endogenous Biotinylated Proteins As mentioned before, these can be a significant source of false positives. The use of an avidin/biotin blocking kit or more stringent wash conditions can help.

Experimental Protocols

These are starting-point protocols that should be optimized for your specific experimental conditions.

Western Blotting for Btk using this compound
  • Sample Preparation: Prepare cell lysates in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% BSA in TBST).

  • This compound Incubation: Incubate the membrane with this compound diluted in blocking buffer. A starting concentration range of 10-100 nM is recommended. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer (typically 1:1000 to 1:10,000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an ECL substrate and visualize the signal using a chemiluminescence imaging system.

Btk Pull-Down Assay using this compound
  • Lysate Preparation: Prepare a native cell lysate from approximately 1-5 mg of total protein in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing Lysate (Optional but Recommended): Add 20-30 µL of unconjugated sepharose or magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.

  • This compound Incubation: Add this compound to the pre-cleared lysate to a final concentration of 50-200 nM. Incubate for 1-2 hours at 4°C with rotation to allow for covalent binding.

  • Streptavidin Bead Preparation: While the lysate is incubating, wash 30-50 µL of streptavidin-coated magnetic or agarose beads three times with lysis buffer.

  • Capture: Add the washed streptavidin beads to the lysate-CNX-500 mixture and incubate for 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads and wash them 3-5 times with a stringent wash buffer. A good starting point is a buffer containing 0.1% SDS or 1% Triton X-100 and a higher salt concentration (e.g., 300-500 mM NaCl).

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using an anti-Btk antibody or proceed with mass spectrometry for identification of interacting partners.

Visualizations

Btk Signaling Pathway

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates PI3K PI3K SYK->PI3K Activates Btk Btk SYK->Btk Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP3->Btk Recruits & Activates PLCg2 PLCγ2 Btk->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway PKC->MAPK Ca_release->NFkB CNX500 This compound CNX500->Btk Covalently Inhibits

Caption: The Btk signaling pathway is initiated by B-cell receptor activation.

Troubleshooting Workflow for High Background

High_Background_Troubleshooting Start High Background Observed Optimize_Blocking Optimize Blocking (Increase time, change agent - e.g., BSA) Start->Optimize_Blocking Check_Blocking Background Reduced? Optimize_Blocking->Check_Blocking Titrate_CNX500 Titrate this compound (Decrease concentration) Check_Blocking->Titrate_CNX500 No Success Problem Solved Check_Blocking->Success Yes Check_CNX500 Background Reduced? Titrate_CNX500->Check_CNX500 Increase_Washes Increase Wash Steps (Number and/or duration) Check_CNX500->Increase_Washes No Check_CNX500->Success Yes Check_Washes Background Reduced? Increase_Washes->Check_Washes Check_Reagents Check Detection Reagents (Run no-probe control) Check_Washes->Check_Reagents No Check_Washes->Success Yes Check_Endogenous_Biotin Consider Endogenous Biotin (Use avidin/biotin block) Check_Reagents->Check_Endogenous_Biotin Contact_Support Contact Technical Support Check_Endogenous_Biotin->Contact_Support

Caption: A decision tree for troubleshooting high background in this compound assays.

Experimental Workflow for a Pull-Down Assay

Pull_Down_Workflow Start Start: Cell Lysate Pre_Clear Pre-clear Lysate (with unconjugated beads) Start->Pre_Clear Incubate_CNX500 Incubate with this compound (Covalent Binding) Pre_Clear->Incubate_CNX500 Capture Capture this compound-Btk Complex (Incubate lysate with beads) Incubate_CNX500->Capture Prepare_Beads Prepare Streptavidin Beads (Wash) Prepare_Beads->Capture Wash Wash Beads (Stringent buffer) Capture->Wash Elute Elute Bound Proteins (Boil in SDS buffer) Wash->Elute Analyze Analyze Eluate (Western Blot / Mass Spec) Elute->Analyze End End Analyze->End

Caption: A streamlined workflow for performing a pull-down assay with this compound.

References

Optimizing CNX-500 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CNX-500 for various cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemical probe consisting of the covalent Bruton's tyrosine kinase (Btk) inhibitor CC-292 chemically linked to biotin.[1][2] This linkage allows for the detection, quantification, and pull-down of Btk. This compound works by covalently binding to the cysteine-481 residue in the active site of Btk, leading to its irreversible inhibition.[3] Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] By inhibiting Btk, this compound effectively blocks these downstream cellular processes.

Q2: What is a good starting concentration range for this compound in a cell-based assay?

While this compound has a potent biochemical half-maximal inhibitory concentration (IC50) of 0.5 nM against the isolated Btk enzyme, the effective concentration in a cellular context is typically higher due to factors like cell permeability and target engagement.[1][2] Based on data for the active component, CC-292, a good starting point for dose-response experiments would be in the low nanomolar to micromolar range. Specifically, CC-292 has shown a half-maximal effective concentration (EC50) of approximately 3 nM for inhibiting B-cell proliferation and an EC50 of 6-8 nM for Btk occupancy and kinase inhibition in Ramos B-cells.[2][3] Therefore, a concentration range of 0.1 nM to 10 µM is recommended for initial optimization experiments.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A standard approach is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect. Key assays to consider for optimization include:

  • Target Engagement Assays: To confirm that this compound is binding to Btk in your cells.

  • Functional Assays: To measure the downstream consequences of Btk inhibition (e.g., inhibition of B-cell proliferation or cytokine production).

  • Cytotoxicity Assays: To identify the concentration at which this compound becomes toxic to your cells.

Detailed protocols for these assays are provided in the "Experimental Protocols" section.

Q4: What are the potential off-target effects of this compound?

This compound is reported to have low inhibitory effects on other kinases such as the epidermal growth factor receptor (EGFR) and the upstream Src-family kinases Syk and Lyn.[1][2] However, like any small molecule inhibitor, the potential for off-target effects increases at higher concentrations. It is crucial to use the lowest effective concentration that achieves the desired on-target effect to minimize the risk of confounding results due to off-target activities.

Q5: How should I prepare and store this compound?

For long-term storage, this compound powder should be stored at -20°C. For preparing a stock solution, dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak inhibitory effect observed Concentration too low: The concentration of this compound may be insufficient to effectively inhibit Btk in your specific cell type.Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM).
Low Btk expression: The cell line used may not express sufficient levels of Btk.Confirm Btk expression in your cell line using Western blot or flow cytometry. If expression is low, consider using a different cell line known to have high Btk expression (e.g., Ramos, TMD8).
Assay conditions are not optimal: The incubation time may be too short for the covalent inhibitor to bind, or the stimulus for the functional assay may be too strong.Increase the pre-incubation time with this compound. Optimize the concentration of the stimulus used in your functional assay.
High cell death or cytotoxicity observed Concentration too high: The concentration of this compound is toxic to the cells.Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration range. Use concentrations below the toxic threshold in your functional assays.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in your assay is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments.
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure proper cell counting and mixing before seeding. Allow adherent cells to attach evenly before adding the compound.
Edge effects in the microplate: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell health.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or water to minimize evaporation.
Inconsistent compound dilution: Errors in preparing the serial dilutions of this compound.Prepare a fresh dilution series for each experiment and use calibrated pipettes.

Data Presentation

Table 1: Reported Cellular Potency of CC-292 (the active component of this compound)

Cell LineAssay TypeParameterValueReference
RamosBtk OccupancyEC506 nM[5]
RamosBtk Kinase InhibitionEC508 nM[2]
Human Primary B-cellsB-cell ProliferationEC503 nM[1]

Table 2: Example Cytotoxicity Data for a Btk Inhibitor in a Lymphoma Cell Line (TMD8)

Concentration% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 µM (Vehicle)100%0%
1 µM98%2%
5 µM95%5%
10 µM85%15%
25 µM60%40%
50 µM30%70%

Note: This is example data and the actual cytotoxicity of this compound should be determined experimentally for your specific cell line.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a B-Cell Proliferation Assay (BrdU Incorporation)

This protocol is designed to determine the EC50 of this compound for the inhibition of B-cell proliferation.

Materials:

  • B-cell line (e.g., Ramos, ATCC CRL-1596)

  • Complete RPMI-1640 medium (with 10% FBS)

  • This compound

  • B-cell stimulus (e.g., anti-IgM antibody)

  • BrdU Cell Proliferation Assay Kit

  • 96-well clear-bottom black plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Ramos cells according to ATCC guidelines.

    • Seed cells at a density of 5 x 10^4 cells/well in 100 µL of complete medium in a 96-well plate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A recommended starting range is 0.1 nM to 10 µM.

    • Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO).

    • Pre-incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • Cell Stimulation:

    • Prepare the B-cell stimulus (e.g., anti-IgM at a final concentration of 10 µg/mL).

    • Add 50 µL of the stimulus to all wells except for the unstimulated control wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • BrdU Labeling and Detection:

    • Follow the manufacturer's protocol for the BrdU Cell Proliferation Assay Kit. This typically involves:

      • Adding BrdU to each well and incubating for 2-4 hours.

      • Fixing the cells and denaturing the DNA.

      • Adding the anti-BrdU detection antibody.

      • Adding the substrate and measuring the signal on a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated, stimulated control (100% proliferation) and the unstimulated control (0% proliferation).

    • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Assessment of Btk Target Engagement using a Covalent Probe Competition Assay

This protocol utilizes the biotin tag on this compound to assess its engagement with Btk within the cell.

Materials:

  • Cell line expressing Btk (e.g., Ramos)

  • This compound

  • Streptavidin-coated plates

  • Cell lysis buffer

  • Primary antibody against Btk

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells and treat with a dose-range of unlabeled CC-292 (as a competitor) for 1-2 hours.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • This compound Labeling:

    • Incubate the cell lysates with a fixed, saturating concentration of this compound (e.g., 1 µM) for 1 hour at room temperature to label any unoccupied Btk.

  • Capture and Detection:

    • Add the lysates to streptavidin-coated wells and incubate for 1 hour to capture the biotinylated Btk (Btk-CNX-500 complex).

    • Wash the wells extensively with wash buffer.

    • Add a primary antibody against Btk and incubate for 1 hour.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • After another incubation and wash, add TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis:

    • The signal will be inversely proportional to the amount of Btk that was pre-bound by the unlabeled CC-292.

    • Plot the signal against the log of the competitor concentration to determine the EC50 for target engagement.

Protocol 3: Measurement of Downstream Btk Signaling (Phospho-PLCγ2) by Western Blot

This protocol assesses the effect of this compound on the phosphorylation of a key downstream substrate of Btk, PLCγ2.

Materials:

  • B-cell line (e.g., Ramos)

  • This compound

  • B-cell stimulus (e.g., anti-IgM antibody)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-PLCγ2 (Tyr1217) and anti-total-PLCγ2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Stimulation:

    • Seed cells and pre-treat with a dose-range of this compound for 1-2 hours.

    • Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Immediately lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-PLCγ2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with the anti-total-PLCγ2 antibody as a loading control.

    • Quantify the band intensities and normalize the phospho-PLCγ2 signal to the total PLCγ2 signal.

    • Plot the normalized data against the this compound concentration to determine the effect on downstream signaling.

Visualizations

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylates Btk Btk Syk->Btk Phosphorylates PLCg2 PLCγ2 Btk->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Activation Ca_release->NFkB Activation CNX500 This compound CNX500->Btk Inhibits

Caption: Btk Signaling Pathway and the inhibitory action of this compound.

Optimization_Workflow start Start: Define Cell Line and Assay Endpoint dose_response Perform Dose-Response with this compound (e.g., 0.1 nM - 10 µM) start->dose_response cytotoxicity Determine Cytotoxicity Profile (e.g., LDH or MTT Assay) dose_response->cytotoxicity target_engagement Confirm Target Engagement (e.g., Covalent Probe Competition Assay) dose_response->target_engagement functional_assay Measure Functional Readout (e.g., Proliferation, p-PLCγ2) dose_response->functional_assay analyze Analyze Data: - Determine EC50 for function - Determine CC50 for cytotoxicity cytotoxicity->analyze target_engagement->analyze functional_assay->analyze select_conc Select Optimal Concentration Range: - Maximizes functional effect - Minimizes cytotoxicity analyze->select_conc end Proceed with Optimized Assay select_conc->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Issue Encountered no_effect No/Weak Effect start->no_effect high_cytotoxicity High Cytotoxicity start->high_cytotoxicity high_variability High Variability start->high_variability conc_low Concentration too low? no_effect->conc_low conc_high Concentration too high? high_cytotoxicity->conc_high cell_seeding Uneven cell seeding? high_variability->cell_seeding btk_expr Low Btk expression? conc_low->btk_expr No increase_conc Increase concentration range conc_low->increase_conc Yes assay_cond Suboptimal assay conditions? btk_expr->assay_cond No check_btk Check Btk expression (WB/FACS) btk_expr->check_btk Yes optimize_assay Optimize incubation time/stimulus assay_cond->optimize_assay solvent_tox Solvent toxicity? conc_high->solvent_tox No run_cyto_assay Run cytotoxicity assay (LDH/MTT) conc_high->run_cyto_assay Yes check_solvent Check final solvent concentration solvent_tox->check_solvent edge_effects Plate edge effects? cell_seeding->edge_effects No improve_seeding Improve seeding technique cell_seeding->improve_seeding Yes dilution_err Compound dilution error? edge_effects->dilution_err No avoid_outer_wells Avoid outer wells edge_effects->avoid_outer_wells Yes fresh_dilutions Prepare fresh dilutions dilution_err->fresh_dilutions

Caption: Troubleshooting decision tree for this compound cell-based assays.

References

Technical Support Center: Overcoming Poor Signal with CNX-500 in Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor or no signal when using CNX-500 in Western blot experiments.

Troubleshooting Guides

Q1: I am seeing a very weak or no signal on my Western blot after using this compound. What are the possible causes and how can I fix this?

A weak or absent signal can stem from several factors throughout the Western blotting workflow. Below is a systematic guide to identify and address the potential issue.

Possible Cause & Solution

Category Possible Cause Recommended Solution
Protein Sample Low abundance of the target protein in the sample.Increase the amount of protein loaded per well. Consider enriching the target protein through immunoprecipitation or fractionation.[1][2]
Sample degradation.Always add protease and phosphatase inhibitors to your lysis buffer.[1][3] Use fresh samples whenever possible and avoid repeated freeze-thaw cycles.[4]
Inappropriate lysis buffer for the target protein's subcellular localization.Use a lysis buffer optimized for the location of your target protein (e.g., cytoplasm, nucleus, membrane).[1]
Electrophoresis & Transfer Inefficient protein transfer from the gel to the membrane.Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1][2] Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your target protein.[2][3] Ensure no air bubbles are trapped between the gel and the membrane.[1][5]
Incorrect gel percentage for the target protein's molecular weight.Use a gel with an appropriate acrylamide percentage to ensure proper separation and retention of your protein of interest.[6]
Antibodies Suboptimal primary or secondary antibody concentration.The concentration of both primary and secondary antibodies is critical. Titrate each antibody to determine the optimal dilution. A dot blot can be a quick method for this optimization.[1][7][8]
Low antibody activity.Test the activity of your antibodies using a dot blot.[1][5] Store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles.
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary antibody for a primary antibody raised in rabbit).[9]
Blocking Blocking agent is masking the epitope.Some blocking agents, like non-fat dry milk, can mask certain antigens.[2][10] Try switching to a different blocking agent such as bovine serum albumin (BSA) or a commercial blocking buffer.
Washing Excessive washing.Over-washing can elute the antibody from the target protein. Reduce the number and duration of wash steps.[2][5]
Detection with this compound Insufficient incubation time with this compound.Increase the incubation time of the membrane with the this compound substrate.[5]
Inactive this compound substrate.Ensure the substrate has not expired and has been stored correctly. Use a positive control to test the activity of the substrate.[5]
Incorrect dilution of this compound.Use the recommended dilution for the this compound substrate. Diluting in high-purity water is recommended.[1]
Short exposure time.Optimize the signal detection by trying several different exposure times.[1][2]

Experimental Protocols

Protocol 1: Antibody Titration using Dot Blot

A dot blot is a simplified and rapid method to determine the optimal concentrations of primary and secondary antibodies without running a full Western blot.[7][8]

Materials:

  • Nitrocellulose or PVDF membrane

  • Protein sample containing the antigen of interest

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (e.g., TBST)

  • This compound chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Application:

    • Prepare serial dilutions of your protein lysate or purified antigen in PBS or TBS. A good starting range for cell lysates is 1–50 µg of total protein, and for purified protein, 5–500 ng.[8]

    • On a dry nitrocellulose membrane, spot 1-2 µL of each protein dilution in a grid pattern. Allow the spots to dry completely.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Prepare several dilutions of your primary antibody in blocking buffer. If the manufacturer does not provide a recommended starting dilution, a range of 1:100 to 1:1,000 is a good starting point for a 1 mg/mL antibody stock.[8]

    • Incubate the membrane strips in the different primary antibody dilutions for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • Prepare several dilutions of the HRP-conjugated secondary antibody in blocking buffer. A typical starting range is 1:1,000 to 1:10,000.[8]

    • Incubate the membrane in the secondary antibody dilution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5 minutes each with wash buffer.

  • Detection:

    • Incubate the membrane with the this compound working solution according to the product datasheet.

    • Image the blot using a chemiluminescent imaging system.

  • Analysis:

    • The optimal antibody concentrations are those that give a strong signal on the antigen spots with minimal background.

Frequently Asked Questions (FAQs)

Q2: Can the type of membrane I use affect the signal with this compound?

Yes, the choice of membrane can influence signal intensity. PVDF membranes generally have a higher binding capacity than nitrocellulose and are more durable, which can be advantageous for proteins that are difficult to detect. However, ensure proper activation of PVDF membranes with methanol before use.[11] If you are detecting low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) to prevent them from passing through during transfer.[5]

Q3: How can I be sure that my protein has transferred from the gel to the membrane?

A simple and effective way to check for successful protein transfer is to stain the membrane with Ponceau S solution immediately after the transfer step.[1][2] This reversible stain will allow you to visualize the protein bands on the membrane. If the transfer is successful, you should see a pattern of bands that corresponds to the lanes of your gel. The stain can be washed away with water or TBST before proceeding with the blocking step.

Q4: My signal is strong initially but fades very quickly when using this compound. What could be the cause?

Rapid signal decay can be due to several factors:

  • High concentrations of antigen or antibody: Excessively high concentrations can lead to rapid consumption of the substrate.[7] Optimizing the concentrations of both your sample and antibodies is crucial.

  • Sub-optimal substrate conditions: Ensure the this compound substrate is at room temperature before use, as cold substrate can have a slower reaction rate.[12] Also, ensure the substrate is spread evenly across the entire surface of the membrane.

Q5: I see uneven or patchy signals on my blot. What is happening?

Patchy or uneven signals are often due to technical inconsistencies during the Western blot procedure:

  • Uneven transfer: Air bubbles trapped between the gel and the membrane will block the transfer of proteins.[1][5] Carefully remove any bubbles when assembling the transfer stack.

  • Incomplete wetting of the membrane: Ensure the membrane is fully submerged and evenly wetted in all solutions (transfer buffer, blocking buffer, antibody solutions, and wash buffer).[11]

  • Uneven application of this compound: Pipette the substrate carefully to ensure it covers the entire membrane surface without pooling in certain areas.

Visualizing Workflows and Logic

Troubleshooting_Workflow Start Poor or No Signal with this compound Check_Transfer Check Protein Transfer (Ponceau S Stain) Start->Check_Transfer Transfer_OK Transfer Successful? Check_Transfer->Transfer_OK Optimize_Transfer Optimize Transfer - Time - Voltage - Buffer Transfer_OK->Optimize_Transfer No Check_Antibodies Check Antibody Concentrations Transfer_OK->Check_Antibodies Yes Optimize_Transfer->Check_Transfer Antibodies_OK Antibodies Optimal? Check_Antibodies->Antibodies_OK Titrate_Antibodies Titrate Primary & Secondary Antibodies (Dot Blot) Antibodies_OK->Titrate_Antibodies No Check_Sample Check Protein Sample Antibodies_OK->Check_Sample Yes Titrate_Antibodies->Check_Antibodies Sample_OK Sufficient & Intact Target Protein? Check_Sample->Sample_OK Optimize_Sample Increase Protein Load Use Fresh Lysate Add Inhibitors Sample_OK->Optimize_Sample No Check_Detection Review Detection Step Sample_OK->Check_Detection Yes Optimize_Sample->Check_Sample Detection_OK Detection Protocol Followed Correctly? Check_Detection->Detection_OK Optimize_Detection Optimize this compound Incubation & Exposure Time Detection_OK->Optimize_Detection No Positive_Control Run Positive Control Detection_OK->Positive_Control Yes Optimize_Detection->Check_Detection Signal_Improved Signal Improved Positive_Control->Signal_Improved

Caption: Troubleshooting workflow for poor Western blot signal.

Antibody_Optimization_Logic Start Suboptimal Antibody Concentration Method Choose Optimization Method Start->Method Dot_Blot Dot Blot (Recommended for speed) Method->Dot_Blot Quick Western_Blot_Titration Western Blot Titration (More comprehensive) Method->Western_Blot_Titration Thorough Prepare_Dilutions Prepare Serial Dilutions of Primary & Secondary Antibodies Dot_Blot->Prepare_Dilutions Western_Blot_Titration->Prepare_Dilutions Incubate Incubate Membrane with Different Antibody Concentrations Prepare_Dilutions->Incubate Detect Detect Signal with this compound Incubate->Detect Analyze Analyze Signal-to-Noise Ratio Detect->Analyze Optimal_Concentration Determine Optimal Concentration Analyze->Optimal_Concentration

Caption: Logic for optimizing antibody concentrations.

References

issues with CNX-500 solubility and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CNX-500 and how to address related challenges in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?

A2: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like this compound. To resolve this, consider the following:

  • Stepwise Dilution: Avoid adding the DMSO stock solution directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium or buffer.

  • Co-solvents: For in vivo studies, using co-solvents such as PEG300 and a surfactant like Tween 80 can help maintain solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay is low (typically ≤0.5%) to avoid solvent-induced artifacts and cytotoxicity.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: At what concentration should I use this compound in my in vitro assay?

A4: A common starting concentration for in vitro assays with this compound, particularly for detecting Btk occupancy, is 1 µM. However, the optimal concentration will depend on the specific cell type and experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound Powder Insufficient mixing or low temperature.Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
Precipitation in Cell Culture Media High final concentration of this compound or rapid dilution from DMSO stock.Perform a stepwise dilution of the stock solution into the pre-warmed cell culture medium. Ensure the final DMSO concentration is not toxic to the cells.
Inconsistent Experimental Results Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions and aliquot them for single use to avoid repeated freezing and thawing.
Vehicle Control Shows Biological Effects High concentration of DMSO or other co-solvents in the final working solution.Prepare a vehicle control with the same concentration of all solvents used to prepare the final this compound working solution. Ensure the final solvent concentration is minimized.

Quantitative Solubility Data

SolventEstimated Solubility
DMSO ≥ 20 mg/mL
Ethanol Sparingly Soluble
Water Insoluble

Note: The solubility in DMSO is an estimate based on commonly reported values for similar research compounds. It is recommended to perform solubility tests for your specific experimental needs.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Preparation of this compound Formulation for In Vivo Studies

This protocol provides a starting point for formulating this compound for in vivo administration. The final ratios may need to be optimized based on the desired dose and administration route.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a separate sterile tube, prepare the vehicle solution. A common starting formulation is a 4:1:5 ratio of DMSO:Tween 80:PEG300. For every 100 µL of final formulation, you would mix:

    • 40 µL DMSO

    • 10 µL Tween 80

    • 50 µL PEG300

  • Vortex the vehicle solution until it is homogeneous.

  • Slowly add the required volume of the this compound DMSO stock solution to the vehicle to achieve the desired final concentration.

  • Vortex the final formulation thoroughly.

  • Before administration, the formulation can be further diluted with sterile saline or PBS to the final injection volume. Perform this dilution slowly while vortexing to prevent precipitation.

Visualizations

Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: this compound Solubility Issue check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Action: Use anhydrous DMSO. check_solvent->use_dmso Yes other_solvent Note: this compound has poor solubility in other common solvents. check_solvent->other_solvent No dissolution_issue Is the powder fully dissolved? use_dmso->dissolution_issue other_solvent->use_dmso heat_sonicate Action: Gently warm to 37°C and sonicate. dissolution_issue->heat_sonicate No precipitation_dilution Issue: Precipitation upon dilution in aqueous media? dissolution_issue->precipitation_dilution Yes heat_sonicate->dissolution_issue stepwise_dilution Action: Perform stepwise dilution into pre-warmed media. precipitation_dilution->stepwise_dilution Yes invivo_formulation For in vivo, use a co-solvent formulation (e.g., DMSO, PEG300, Tween 80). precipitation_dilution->invivo_formulation For in vivo use end_fail End: Issue Persists. Contact Technical Support. precipitation_dilution->end_fail If all else fails check_final_dmso Is final DMSO concentration ≤0.5% (in vitro)? stepwise_dilution->check_final_dmso optimize_dmso Action: Adjust dilution to lower final DMSO concentration. check_final_dmso->optimize_dmso No end_success End: Solution Prepared Successfully check_final_dmso->end_success Yes optimize_dmso->check_final_dmso invivo_formulation->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

BTK_Signaling_Pathway This compound Mechanism of Action: BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activation PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 Phosphorylation CNX_500 This compound CNX_500->BTK Covalent Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK pathways) PLCg2->Downstream Activation Response B-Cell Proliferation, Survival, and Activation Downstream->Response

Caption: this compound covalently inhibits BTK, blocking downstream signaling.

minimizing off-target effects of CNX-500 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of CNX-500 in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary target?

This compound is a chemical probe consisting of the covalent Bruton's tyrosine kinase (Btk) inhibitor CC-292 (also known as spebrutinib) linked to biotin.[1][2] Its primary target is Btk, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, with a high potency (IC50 of approximately 0.5 nM).[1][2][3] The covalent bond is formed with a cysteine residue (Cys481) in the active site of Btk.[4]

2. What are the known off-targets of this compound's active component, CC-292?

While CC-292 is highly selective for Btk, it has been shown to inhibit other members of the Tec family of kinases.[5] It displays low inhibitory activity against other kinases such as the epidermal growth factor receptor (EGFR) and upstream Src-family kinases like Syk and Lyn.[1]

3. Why is it important to minimize off-target effects in my experiments?

Minimizing off-target effects is critical to ensure that the observed biological phenotype is a direct result of inhibiting the intended target (Btk). Off-target binding can lead to misinterpretation of experimental results, attributing a phenotype to Btk inhibition when it may be caused by the modulation of another kinase or protein. This is particularly crucial in drug development to avoid unforeseen side effects.

4. How can I be sure that the effects I see in my cells are due to Btk inhibition?

Confirming that the observed effects are on-target requires a combination of strategies:

  • Dose-response experiments: A classic method to demonstrate that the biological effect is proportional to the inhibition of the target.

  • Use of control compounds: Employing a structurally similar but inactive control compound helps to distinguish specific from non-specific effects.

  • Target engagement assays: Directly measuring the binding of this compound to Btk within the cell, for example, using a Cellular Thermal Shift Assay (CETSA).

  • Rescue experiments: If possible, expressing a drug-resistant mutant of Btk should rescue the phenotype, confirming that the effect is mediated through Btk.

Troubleshooting Guide

Issue: I'm observing a phenotype at a very high concentration of this compound. Is this an off-target effect?

Possible Cause: At high concentrations, the risk of off-target inhibition increases significantly. Many kinase inhibitors show reduced selectivity at higher doses.

Solution:

  • Perform a Dose-Response Curve: Systematically test a range of this compound concentrations to determine the EC50 (effective concentration for 50% of the maximal response) for your observed phenotype. A significant discrepancy between the phenotypic EC50 and the known IC50 for Btk (~0.5 nM) may suggest off-target effects.

  • Compare with Btk Phosphorylation: Correlate the phenotypic dose-response with a direct measure of Btk activity, such as autophosphorylation at Tyr223. If the phenotype only appears at concentrations well above those required to inhibit Btk phosphorylation, off-target effects are likely.

Issue: I'm not sure if this compound is engaging with Btk in my specific cell type.

Possible Cause: Cell permeability, drug efflux pumps, or high intracellular ATP levels can all affect the ability of a kinase inhibitor to engage its target in a cellular context.

Solution:

  • Perform a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells.[6][7][8][9] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. An observed thermal shift for Btk upon this compound treatment confirms target engagement.

Issue: I am seeing a biological effect, but I want to rule out non-specific or off-target effects.

Possible Cause: The observed phenotype could be due to the compound interacting with other cellular components in a non-specific manner or inhibiting kinases other than Btk.

Solution:

  • Use an Inactive Control Compound: The ideal control is a molecule structurally very similar to CC-292 but lacking the reactive group for covalent binding and with no inhibitory activity against Btk or other kinases. If a specific inactive control for CC-292 is not available, a structurally related but biologically inert molecule can be used. This control should not produce the same phenotype as this compound.

  • Kinome Profiling: For in-depth analysis, consider performing a kinome-wide screen (e.g., KINOMEscan™) to identify the full spectrum of kinases inhibited by this compound at the concentrations used in your experiments.[10][11][12][13]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of CC-292 (the active component of this compound) against Btk and other Tec Family Kinases.

KinaseIC50 (nM)
Btk0.5
BMX0.7
Tec6.2
TXK8.9
Itk36

Data sourced from Cayman Chemical product information based on published literature.[5]

Experimental Protocols & Methodologies

Protocol 1: Generating a Dose-Response Curve for a Cellular Phenotype

This protocol outlines the steps to determine the effective concentration range of this compound for a specific cellular outcome (e.g., inhibition of proliferation, cytokine production).

  • Cell Seeding: Plate your cells at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound. A common starting point is a 9-point half-log dilution series ranging from 1 nM to 10 µM.[14]

  • Treatment: Add the different concentrations of this compound to the cells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Measure the desired phenotype using an appropriate assay (e.g., CellTiter-Glo® for viability, ELISA for cytokine levels).

  • Data Analysis: Normalize the data to the vehicle control. Plot the response versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol provides a method to confirm the engagement of this compound with its target, Btk, in intact cells.[6][7][8][9]

  • Cell Treatment: Treat cultured cells with this compound at a concentration of interest (e.g., 1 µM) and a vehicle control for a defined period (e.g., 1-2 hours).

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 70°C in 5°C increments) for 3-5 minutes using a thermal cycler. Include a non-heated control (room temperature).[6]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blotting: Perform a standard Western blot using a primary antibody specific for Btk.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Visualizations

Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Btk Btk Lyn_Syk->Btk Phosphorylation PLCg2 PLCγ2 Btk->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation CNX_500 This compound CNX_500->Btk Inhibition

Caption: Btk signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Conclusion Phenotype Phenotype Observed with this compound Dose_Response 1. Dose-Response Curve (Phenotype vs. Btk Activity) Phenotype->Dose_Response CETSA 2. Confirm Target Engagement (CETSA) Dose_Response->CETSA Controls 3. Use of Inactive Control CETSA->Controls On_Target On-Target Effect Controls->On_Target Consistent Results Off_Target Potential Off-Target Effect (Further Investigation) Controls->Off_Target Inconsistent Results

Caption: Workflow for validating on-target effects of this compound.

Control_Logic cluster_conclusion Interpretation Experiment Experiment This compound (Active Compound) Observed Phenotype Conclusion Phenotype is likely due to Btk inhibition Experiment:p->Conclusion Specific Effect Control Control Inactive Control Compound No Phenotype Expected Control:p->Conclusion Non-specific Effect Ruled Out

Caption: Logic of using an inactive control to confirm specific effects.

References

CNX-500 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific degradation pathways and prevention of CNX-500 is limited. The following troubleshooting guides and FAQs are based on general best practices for handling and storing biotinylated covalent inhibitors. Researchers should validate these recommendations for their specific experimental setup.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound and similar biotinylated covalent inhibitors.

Issue Potential Cause Recommended Solution
Loss of Compound Activity Degradation of the covalent inhibitor moiety (e.g., acrylamide group) due to improper storage or handling.- Aliquot the compound upon receipt to minimize freeze-thaw cycles.[1] - Store stock solutions at -80°C for long-term storage. For frequent use, a -20°C freezer can be used for shorter periods. - Avoid exposure to light and strong oxidizing or reducing agents.
Hydrolysis of the biotin linker or the covalent warhead in aqueous solutions.- Prepare aqueous solutions fresh for each experiment. - If temporary storage of aqueous solutions is necessary, keep them on ice and use them within a few hours. - Evaluate the stability of the compound in your specific experimental buffer.
Inconsistent Experimental Results Variability in compound concentration due to precipitation or adsorption to container surfaces.- Ensure the compound is fully dissolved in the solvent. Gentle warming or sonication may be necessary. - Use low-protein-binding tubes and pipette tips. - Visually inspect solutions for any signs of precipitation before use.
Incomplete covalent bond formation with the target protein.- Optimize incubation time and temperature to ensure complete reaction. - Verify the pH of the reaction buffer, as the reactivity of the cysteine residue is pH-dependent.
High Background or Non-Specific Binding in Pull-Down Assays Non-specific binding of the biotinylated probe to other proteins or surfaces.- Include appropriate controls, such as a non-biotinylated version of the inhibitor or a scrambled biotinylated probe. - Use blocking agents like BSA or casein in your buffers. - Optimize washing steps to remove non-specifically bound proteins.
Aggregation of the biotinylated probe.- Prepare fresh dilutions of the probe for each experiment. - Consider including a non-ionic detergent (e.g., Tween-20) in your buffers to reduce aggregation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term stability, it is recommended to store this compound as a solid at -20°C or as a stock solution in an appropriate solvent (e.g., DMSO) at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: Can I prepare and store aqueous solutions of this compound?

A2: It is generally not recommended to store biotinylated covalent inhibitors in aqueous solutions for extended periods, as they can be susceptible to hydrolysis. It is best practice to prepare fresh aqueous solutions for each experiment from a frozen stock in an organic solvent like DMSO.

Q3: What are the common degradation pathways for compounds like this compound?

A3: While specific data for this compound is unavailable, similar compounds can degrade through several mechanisms:

  • Hydrolysis: The covalent warhead (e.g., an acrylamide) or the linker connecting biotin can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The sulfur-containing biotin molecule or other parts of the compound can be oxidized.

  • Photodegradation: Exposure to light can lead to the degradation of the compound.

Q4: How can I test the stability of this compound in my experimental conditions?

A4: You can perform a simple stability study. Incubate this compound in your experimental buffer at the intended experimental temperature for various durations. At each time point, you can assess the integrity of the compound using methods like LC-MS to look for degradation products or by testing its activity in a functional assay.

Q5: What control experiments are essential when using this compound?

A5: To ensure the observed effects are specific to the covalent binding of this compound to its target, consider the following controls:

  • A vehicle control (e.g., DMSO).

  • A non-biotinylated version of the covalent inhibitor to control for effects of target inhibition independent of the biotin tag.

  • A biotinylated compound that does not bind to the target of interest to control for non-specific effects of the biotin tag.

  • In pull-down experiments, competition with an excess of free biotin can help to identify non-specific binding to streptavidin.

Experimental Protocols

Protocol: General Stability Assessment of a Biotinylated Covalent Inhibitor

This protocol provides a framework for assessing the chemical stability of a compound like this compound in a specific buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Incubation:

    • Dilute the stock solution to the final working concentration in the experimental buffer of interest (e.g., PBS, cell lysis buffer).

    • Incubate the solution at the desired temperature (e.g., 4°C, room temperature, 37°C).

    • Prepare separate samples for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, take an aliquot of the incubated solution.

    • Analyze the sample by LC-MS to determine the percentage of the intact compound remaining.

  • Data Analysis:

    • Plot the percentage of the intact compound versus time.

    • From this data, you can determine the half-life of the compound under your experimental conditions.

Visualizations

Degradation_Prevention cluster_degradation Potential Degradation Pathways cluster_prevention Preventative Measures cluster_outcome Experimental Outcome Hydrolysis Hydrolysis (Warhead/Linker) Storage Proper Storage (-80°C, Aliquots) Hydrolysis->Storage Mitigated by FreshPrep Fresh Solution Preparation Hydrolysis->FreshPrep Mitigated by Oxidation Oxidation Oxidation->Storage Mitigated by Photodegradation Photodegradation LightProtection Protection from Light Photodegradation->LightProtection Mitigated by ReliableData Reliable and Reproducible Data Storage->ReliableData FreshPrep->ReliableData LightProtection->ReliableData Controls Use of Appropriate Controls Controls->ReliableData

Caption: Factors contributing to probe degradation and preventative measures.

Experimental_Workflow Start Start: Receive Compound Aliquot Aliquot Stock Solution Start->Aliquot Store Store at -80°C Aliquot->Store PrepFresh Prepare Fresh Working Solution for Each Experiment Store->PrepFresh Experiment Perform Experiment PrepFresh->Experiment Analyze Analyze Data with Appropriate Controls Experiment->Analyze Troubleshoot Troubleshoot Inconsistent Results Analyze->Troubleshoot If issues arise Troubleshoot->PrepFresh Re-evaluate solution prep

Caption: Recommended workflow for using biotinylated covalent inhibitors.

References

Technical Support Center: Optimizing CNX-500 Incubation with Btk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CNX-500, a covalent biotin-conjugated inhibitor of Bruton's tyrosine kinase (Btk). Proper experimental design, particularly the optimization of incubation time, is critical for obtaining accurate and reproducible results with covalent inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Btk?

This compound is a probe composed of the potent and selective covalent inhibitor CC-292 linked to a biotin molecule.[1][2] It inhibits Btk by forming a stable, covalent bond with a non-catalytic cysteine residue (Cys481) within the ATP-binding site of the kinase.[3][4][5] This covalent interaction is time-dependent and, for practical purposes in many experimental settings, can be considered irreversible. The biotin tag allows for the detection and quantification of uninhibited Btk in various assays.[1][2]

Q2: Why is incubation time a critical parameter when working with this compound?

As a covalent inhibitor, the binding of this compound to Btk is a two-step process: an initial non-covalent binding event followed by the formation of a covalent bond.[5][6] This second step is time-dependent.[3][7] Therefore, the measured potency (e.g., IC50 value) of this compound will change with the length of the pre-incubation period of the inhibitor with the enzyme before the enzymatic reaction is initiated.[8][9] Longer incubation times allow for more complete covalent bond formation, resulting in a lower apparent IC50.

Q3: What is the difference between a reversible and a covalent inhibitor in terms of experimental setup?

For reversible inhibitors, a state of equilibrium between the inhibitor and the enzyme is typically reached quickly. In contrast, covalent inhibitors like this compound exhibit time-dependent inhibition, meaning the level of inhibition increases over time as more enzyme molecules become covalently modified.[3][10] This necessitates a defined pre-incubation step where the enzyme and inhibitor are mixed and allowed to interact for a specific period before the addition of the substrate to start the reaction.[11][12]

Q4: What are the key kinetic parameters for a covalent inhibitor like this compound?

While an IC50 value can be determined, it is highly dependent on the incubation time.[9][13] More informative parameters for covalent inhibitors are the initial binding affinity (KI) and the rate of inactivation (kinact). The ratio kinact/KI represents the second-order rate constant for covalent modification and is a more accurate measure of the inhibitor's potency.[3][10]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the incubation time for this compound with Btk.

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent pre-incubation times.Strictly adhere to a consistent and documented pre-incubation time for all experiments. Use a timer to ensure accuracy.
Temperature fluctuations during incubation.Ensure all incubations are performed in a temperature-controlled environment (e.g., water bath, incubator).
Pipetting errors leading to variations in reagent concentrations.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting variability.
Apparent IC50 is higher than the expected literature value of ~0.5 nM. Insufficient pre-incubation time.Increase the pre-incubation time to allow for more complete covalent bond formation. We recommend testing a time course (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation period for your specific assay conditions.
High concentration of ATP in the assay.This compound is an ATP-competitive inhibitor. High concentrations of ATP can compete with the initial non-covalent binding of this compound, leading to a higher apparent IC50. If possible, use an ATP concentration at or below the Km for Btk.
Degraded this compound or Btk enzyme.Ensure proper storage and handling of both the inhibitor and the enzyme. Prepare fresh dilutions of this compound for each experiment.
No significant inhibition observed even at high concentrations of this compound. Inactive Btk enzyme.Verify the activity of your Btk enzyme stock using a known control inhibitor or by measuring its basal activity.
Incorrect assay buffer composition.Ensure the assay buffer conditions (pH, salt concentration, additives) are optimal for Btk activity and do not interfere with the inhibitor.
Omission of the pre-incubation step.For covalent inhibitors, a pre-incubation step is essential. Incubate this compound with Btk before adding the substrate (e.g., ATP and peptide substrate).
Assay signal is too low or too high. Suboptimal enzyme or substrate concentration.Titrate the Btk enzyme and the substrate to determine the optimal concentrations that result in a linear reaction rate within the desired assay window.

Experimental Protocols & Data Presentation

Experiment 1: Determining the Effect of Pre-incubation Time on this compound IC50

This experiment aims to demonstrate the time-dependent nature of Btk inhibition by this compound.

Methodology:

  • Prepare a series of dilutions of this compound.

  • In separate reactions, pre-incubate a fixed concentration of recombinant Btk enzyme with each concentration of this compound for different durations (e.g., 15, 30, 60, and 120 minutes) at room temperature. A no-inhibitor control (DMSO vehicle) should be included for each time point.

  • Following the respective pre-incubation periods, initiate the kinase reaction by adding a mixture of ATP and a suitable Btk peptide substrate.

  • Allow the kinase reaction to proceed for a fixed amount of time (e.g., 30 minutes).

  • Terminate the reaction and measure the remaining kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay.

  • Calculate the percent inhibition for each this compound concentration at each pre-incubation time point relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time.

Expected Results:

Pre-incubation Time (minutes)Apparent IC50 (nM)
155.2
302.1
600.9
1200.5

Note: The data presented in this table is illustrative and serves to demonstrate the expected trend. Actual results may vary depending on specific experimental conditions.

The results clearly show that as the pre-incubation time increases, the apparent IC50 of this compound decreases, reflecting the time-dependent formation of the covalent bond.

Visualizations

Signaling Pathway: Btk in B-Cell Receptor Signaling

B_Cell_Signaling B-Cell Receptor Signaling Pathway and Btk Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation Btk Btk Lyn_Syk->Btk Phosphorylation & Activation PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., Ca2+ mobilization, NF-κB activation) PLCG2->Downstream CNX_500 This compound CNX_500->Btk Covalent Inhibition

Caption: Btk is a key kinase in the B-cell receptor signaling pathway.

Experimental Workflow: Optimizing Incubation Time

Incubation_Workflow Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_incubation Pre-incubation Time Course Prep_Inhibitor Prepare this compound Dilution Series Incubate_15 Pre-incubate 15 min Prep_Inhibitor->Incubate_15 Incubate_30 Pre-incubate 30 min Prep_Inhibitor->Incubate_30 Incubate_60 Pre-incubate 60 min Prep_Inhibitor->Incubate_60 Incubate_120 Pre-incubate 120 min Prep_Inhibitor->Incubate_120 Prep_Enzyme Prepare Btk Enzyme Solution Prep_Enzyme->Incubate_15 Prep_Enzyme->Incubate_30 Prep_Enzyme->Incubate_60 Prep_Enzyme->Incubate_120 Start_Reaction Initiate Kinase Reaction (Add ATP/Substrate) Incubate_15->Start_Reaction Incubate_30->Start_Reaction Incubate_60->Start_Reaction Incubate_120->Start_Reaction Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Start_Reaction->Measure_Activity Analyze_Data Calculate IC50 for each time point Measure_Activity->Analyze_Data Optimal_Time Determine Optimal Incubation Time Analyze_Data->Optimal_Time

Caption: A systematic workflow for determining the optimal pre-incubation time.

Logical Relationship: Time-Dependent Inhibition

Time_Dependence Relationship between Incubation Time and Apparent IC50 Incubation_Time Increased Pre-incubation Time Covalent_Bond More Complete Covalent Bond Formation Incubation_Time->Covalent_Bond Leads to Active_Enzyme Decreased Concentration of Active Btk Covalent_Bond->Active_Enzyme Results in Apparent_IC50 Lower Apparent IC50 Active_Enzyme->Apparent_IC50 Causes

Caption: The logical flow of how incubation time affects the measured IC50.

References

troubleshooting guide for CNX-500 in pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting pull-down assays using CNX-500.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a pull-down assay?

A1: this compound is a chemical probe consisting of the covalent Bruton's tyrosine kinase (Btk) inhibitor CC-292 linked to biotin.[1][2] In a pull-down assay, the biotinylated this compound acts as "bait" to capture its binding partner, Btk, from a cell lysate or protein mixture. The this compound-Btk complex is then selectively isolated using streptavidin- or avidin-coated beads, which have a high affinity for biotin. The covalent nature of the interaction between this compound and Btk ensures a stable complex, facilitating its purification.

Q2: What are the key controls to include in a this compound pull-down experiment?

A2: To ensure the specificity of your results, it is crucial to include the following controls:

  • Negative Control (Beads only): Incubate beads with the cell lysate in the absence of this compound. This will help identify proteins that non-specifically bind to the beads themselves.

  • Negative Control (Bait only): If possible, use a biotinylated molecule that is structurally similar to this compound but does not bind to Btk. This control helps to identify proteins that non-specifically interact with the linker or the biotin moiety.

  • Positive Control: Use a cell line or a purified protein sample known to express Btk to confirm that the pull-down procedure is working correctly.

Q3: Can this compound be used to pull down proteins other than Btk?

A3: this compound is designed to be a specific Btk inhibitor.[1] While it has low inhibitory effects on some other kinases like EGFR, Syk, and Lyn, the possibility of off-target binding in a pull-down assay cannot be entirely ruled out.[1] Mass spectrometry analysis of the pull-down eluate is recommended to identify all captured proteins and assess the specificity of the interaction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound pull-down assays in a question-and-answer format.

Problem 1: No or Low Yield of Btk

Q: I am not detecting any Btk in my eluate, or the signal is very weak. What could be the reason?

A: Several factors could contribute to a low or absent Btk signal. Consider the following potential causes and solutions:

Possible Cause Recommended Solution
Low Btk expression in the sample. Confirm Btk expression in your starting material (cell lysate) by Western blot. Use a positive control cell line with known high Btk expression.
Inefficient cell lysis. Ensure your lysis buffer contains sufficient detergent to solubilize the protein. Sonication or mechanical disruption may be necessary to improve lysis efficiency.[3]
Degradation of Btk. Always add protease inhibitors to your lysis buffer.[4] Keep samples on ice or at 4°C throughout the experiment.
Insufficient incubation time. Optimize the incubation time of this compound with the lysate and the lysate-probe mix with the beads. A longer incubation may be required for low abundance proteins.
Inefficient elution. Ensure your elution buffer is compatible with downstream analysis and is strong enough to disrupt the biotin-streptavidin interaction. For SDS-PAGE analysis, boiling the beads in sample buffer is an effective elution method.[5]
The covalent bond did not form. Ensure that the cysteine residue in the Btk active site, with which this compound forms a covalent bond, is accessible and not mutated.
Problem 2: High Background/Non-Specific Binding

Q: My final eluate shows many non-specific protein bands on the gel. How can I reduce this background?

A: High background is a common issue in pull-down assays and can be addressed through several optimization steps:

Possible Cause Recommended Solution
Non-specific binding to beads. Pre-clear the lysate by incubating it with beads alone before adding the this compound probe.[6] This will remove proteins that have an affinity for the beads.
Hydrophobic interactions. Increase the detergent concentration (e.g., Tween-20, NP-40) in your wash buffers to disrupt non-specific hydrophobic interactions.[6][7]
Ionic interactions. Increase the salt concentration (e.g., NaCl) in your wash buffers to reduce non-specific ionic interactions.[3]
Insufficient washing. Increase the number and duration of wash steps after incubating the lysate with the beads.[6]
Too much starting material. Using an excessive amount of cell lysate can overload the beads and increase the likelihood of non-specific binding. Try reducing the total protein concentration.

Experimental Protocols

Protocol 1: this compound Pull-Down Assay
  • Cell Lysis:

    • Harvest cells and wash them with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Bait Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Add this compound to the lysate at a final concentration of 1-5 µM.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Bead Preparation and Incubation:

    • Wash streptavidin-coated magnetic or agarose beads three times with lysis buffer.

    • Add the washed beads to the lysate-CNX-500 mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads).

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of wash buffer (e.g., lysis buffer with increased salt or detergent concentration).

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an anti-Btk antibody or by mass spectrometry.

Visualizations

PullDown_Workflow cluster_prep Sample Preparation cluster_binding Binding cluster_isolation Isolation & Analysis cell_lysis Cell Lysis quantification Protein Quantification cell_lysis->quantification bait_incubation Incubate Lysate with this compound quantification->bait_incubation bead_incubation Incubate with Streptavidin Beads bait_incubation->bead_incubation washing Washing Steps bead_incubation->washing elution Elution washing->elution analysis SDS-PAGE / Western Blot / Mass Spectrometry elution->analysis

Caption: Experimental workflow for a this compound pull-down assay.

Troubleshooting_Tree start Start Troubleshooting problem Identify Primary Issue start->problem no_yield No/Low Btk Yield problem->no_yield No Signal high_bg High Background problem->high_bg Non-specific Bands check_btk Check Btk Expression in Lysate (WB)? no_yield->check_btk preclear Pre-clear Lysate with Beads? high_bg->preclear btk_ok Btk Present check_btk->btk_ok Yes btk_absent Btk Absent/Low check_btk->btk_absent No check_incubation Increase Incubation Time btk_ok->check_incubation optimize_lysis Optimize Lysis / Use Positive Control btk_absent->optimize_lysis check_elution Optimize Elution check_incubation->check_elution preclear_yes Already Done preclear->preclear_yes Yes preclear_no Not Done preclear->preclear_no No optimize_wash Optimize Wash Buffers (Salt/Detergent) preclear_yes->optimize_wash implement_preclear Implement Pre-clearing Step preclear_no->implement_preclear increase_washes Increase Number of Washes optimize_wash->increase_washes

Caption: Decision tree for troubleshooting common this compound pull-down assay issues.

References

common mistakes to avoid when using CNX-500

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CNX-500

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges and avoid potential pitfalls during their experiments with this compound.

Product Information: this compound is a potent and selective small molecule inhibitor of the Janus kinase 2 (JAK2), a critical component of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for solubilizing this compound?

For in vitro experiments, we recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though this may need to be optimized for your specific animal model. Always sonicate briefly to ensure complete dissolution.

Q2: How should I store this compound solutions?

This compound powder should be stored at -20°C. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months. Protect from light.

Q3: Is this compound selective for JAK2?

This compound exhibits high selectivity for JAK2 over other kinases. However, like any inhibitor, off-target effects can occur, especially at high concentrations. We recommend performing a kinase panel screen to fully characterize its activity in your system. The table below shows the IC50 values against related kinases.

Table 1: Kinase Selectivity Profile of this compound

Kinase IC50 (nM)
JAK2 5.2
JAK1 158
JAK3 870
TYK2 450
SRC > 10,000

| LCK | > 10,000 |

Troubleshooting Guides

Problem 1: No or Low Inhibitory Effect in Cellular Assays

You are treating your cells with this compound but do not observe the expected downstream effect (e.g., a decrease in phosphorylated STAT3).

Possible Causes & Solutions:

  • Poor Solubility: The compound may have precipitated out of the cell culture medium.

    • Solution: Ensure the final DMSO concentration in your media is below 0.5% to maintain solubility. Prepare fresh dilutions from your stock for each experiment.

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the stock solution. Verify the stability of this compound in your specific culture medium over the time course of your experiment.

  • Incorrect Concentration: The effective concentration may be higher than anticipated for your specific cell line.

    • Solution: Perform a dose-response curve from 1 nM to 10 µM to determine the optimal concentration for your experimental conditions.

  • Cell Line Insensitivity: The JAK2-STAT pathway may not be active or critical for the endpoint you are measuring in your chosen cell line.

    • Solution: Confirm pathway activity by checking for baseline levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) via Western Blot.

G start Start: No Inhibitory Effect Observed solubility Check Solubility: Final DMSO < 0.5%? start->solubility sol_yes Yes solubility->sol_yes Yes sol_no No solubility->sol_no No degradation Check Degradation: Using fresh aliquot? deg_yes Yes degradation->deg_yes Yes deg_no No degradation->deg_no No concentration Check Concentration: Performed dose-response? conc_yes Yes concentration->conc_yes Yes conc_no No concentration->conc_no No sensitivity Check Cell Line: Is JAK-STAT pathway active? sens_fix Confirm baseline p-JAK2/p-STAT3 via Western Blot sensitivity->sens_fix sol_yes->degradation sol_fix Adjust solvent concentration and re-test sol_no->sol_fix deg_yes->concentration deg_fix Use fresh stock and re-test deg_no->deg_fix conc_yes->sensitivity conc_fix Perform dose-response (1 nM - 10 µM) conc_no->conc_fix

Troubleshooting workflow for lack of inhibitory effect.
Problem 2: High Cellular Toxicity Observed

You are observing significant cell death at concentrations where you expect to see specific inhibition.

Possible Causes & Solutions:

  • High Solvent Concentration: DMSO can be toxic to some cell lines at concentrations above 0.5% or 1%.

    • Solution: Always include a "vehicle-only" control (media with the same final concentration of DMSO) to assess solvent toxicity. Lower the final DMSO concentration if necessary.

  • Off-Target Effects: At high concentrations, this compound may inhibit other essential kinases, leading to toxicity.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response curve. Refer to the kinase selectivity profile (Table 1) to anticipate potential off-target effects.

  • Cell Line Vulnerability: The JAK2 pathway may be essential for the survival of your specific cell line.

    • Solution: This may represent a genuine on-target effect. Consider using a shorter treatment duration or evaluating earlier, more specific endpoints before widespread cell death occurs.

Experimental Protocols

Protocol: Western Blot for p-STAT3 Inhibition

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of STAT3 at Tyr705 in a cytokine-stimulated cell line (e.g., HEL 92.1.7).

Methodology:

  • Cell Culture: Plate 2 x 10^6 HEL cells per well in a 6-well plate and starve overnight in serum-free RPMI medium.

  • Compound Treatment: Pre-treat cells with this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate cytokine, such as Interleukin-6 (IL-6) at 50 ng/mL, for 30 minutes.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20 µg per lane) and resolve by SDS-PAGE on a 10% polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like GAPDH.

G cluster_pathway Simplified JAK2-STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene CNX500 This compound CNX500->JAK2 Inhibition

Mechanism of action for this compound in the JAK2-STAT3 pathway.

Validation & Comparative

A Comparative Guide to BTK Inhibitors: CNX-500 vs. Ibrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CNX-500, a research probe utilizing the covalent Bruton's tyrosine kinase (BTK) inhibitor CC-292, and ibrutinib, a first-in-class BTK inhibitor widely used in the treatment of B-cell malignancies. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by experimental methodologies and visual representations of key biological pathways and workflows.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of this pathway is a hallmark of various B-cell cancers, making BTK a prime therapeutic target. Both this compound's active component, CC-292, and ibrutinib are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, thereby blocking its enzymatic activity.[2][3]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound (CC-292) and ibrutinib, offering a side-by-side comparison of their biochemical potency and clinical efficacy.

Table 1: Biochemical Potency

ParameterThis compound (CC-292)IbrutinibReference(s)
Target Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)[1][3]
Mechanism of Action Covalent, IrreversibleCovalent, Irreversible[2][3]
Binding Site Cysteine 481Cysteine 481[2][3]
IC50 (BTK Enzyme Assay) 0.5 nM0.5 nM[1][3]

Table 2: Kinase Selectivity Profile

KinaseCC-292 (Selectivity vs. BTK)Ibrutinib (IC50)Reference(s)
EGFRLow inhibitory effects12 nM[1][4]
ITKLow inhibitory effects12 nM[4][5]
JAK3Low inhibitory effects22 nM[4][5]
HER2Not specified22 nM[4]
HER4Not specified0.6 nM[4]
BLKNot specified1 nM[4]
BMXNot specified1 nM[4]
SykLow inhibitory effectsNot specified[1]
LynLow inhibitory effectsNot specified[1]

Table 3: Clinical Efficacy and Safety (Relapsed/Refractory CLL)

ParameterCC-292IbrutinibReference(s)
Overall Response Rate (ORR) 53% (twice-daily dosing)~69% (30-month PFS)[2]
Durability of Response Inferior to ibrutinibEstablished long-term efficacy[2][6]
Common Adverse Events (Grade 3-4) Neutropenia (16%), Thrombocytopenia (8%)Atrial fibrillation, hypertension, bleeding events[2][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of BTK in the BCR signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events activate downstream signaling molecules, including BTK. Activated BTK then propagates the signal, leading to cell proliferation and survival. Covalent inhibitors like CC-292 and ibrutinib block this pathway by irreversibly binding to BTK.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR BTK_Inhibitor This compound / Ibrutinib BTK_Inhibitor->BTK irreversibly inhibits

Caption: B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.

Experimental Workflow: BTK Enzyme Inhibition Assay (IC50 Determination)

This workflow outlines the typical steps involved in determining the half-maximal inhibitory concentration (IC50) of a BTK inhibitor in a biochemical assay.

BTK_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant BTK - Substrate (e.g., peptide) - ATP - Test Inhibitor (this compound/Ibrutinib) Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate BTK with Inhibitor Serial_Dilution->Incubation Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubation->Add_Substrate_ATP Reaction_Time Allow Reaction to Proceed for a Fixed Time Add_Substrate_ATP->Reaction_Time Stop_Reaction Stop Reaction Reaction_Time->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Corresponds to enzyme activity Stop_Reaction->Detect_Signal Data_Analysis Plot Signal vs. Inhibitor Concentration Detect_Signal->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50

Caption: Workflow for BTK Enzyme Inhibition Assay.

Experimental Workflow: In Vivo BTK Occupancy Assay

The following diagram illustrates the process of measuring the extent to which a BTK inhibitor binds to its target within a living organism, a critical pharmacodynamic parameter.

BTK_Occupancy_Assay cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Analysis cluster_analysis Data Analysis Dosing Administer BTK Inhibitor (e.g., CC-292) to Animal Model or Human Subject Sample_Collection Collect Samples at Various Time Points (e.g., PBMCs, Spleen, Lymph Nodes) Dosing->Sample_Collection Cell_Lysis Lyse Cells to Release Proteins Sample_Collection->Cell_Lysis Probe_Incubation Incubate Lysate with Biotinylated Probe (e.g., this compound) Cell_Lysis->Probe_Incubation Capture Capture Probe-Bound BTK on Streptavidin Plate Probe_Incubation->Capture Detection Detect and Quantify Captured (Unoccupied) BTK Capture->Detection Calculate_Occupancy Calculate % BTK Occupancy: (1 - [Unoccupied BTK] / [Total BTK]) x 100 Detection->Calculate_Occupancy

Caption: Workflow for In Vivo BTK Occupancy Assay.

Detailed Methodologies

BTK Enzyme Inhibition Assay

The determination of the IC50 value for BTK inhibitors is typically performed using a kinase assay. A generic protocol is as follows:

  • Reagent Preparation: Recombinant human BTK enzyme, a synthetic peptide substrate, and ATP are prepared in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT). The test inhibitors (this compound or ibrutinib) are serially diluted to various concentrations.

  • Reaction Initiation: The BTK enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period. The kinase reaction is then initiated by the addition of the peptide substrate and ATP.

  • Reaction and Detection: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time. The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo™), which measure ADP production as an indicator of kinase activity.

  • Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value, the concentration at which 50% of the enzyme's activity is inhibited, is calculated using a suitable curve-fitting model.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block BTK activity within a cellular context.

  • Cell Culture and Treatment: A relevant B-cell line (e.g., Ramos) is cultured and then treated with varying concentrations of the BTK inhibitor for a specified duration.

  • Cell Stimulation: The B-cell receptor is stimulated using an anti-IgM antibody to induce BTK autophosphorylation.

  • Lysis and Western Blotting: The cells are lysed, and the protein lysates are separated by SDS-PAGE. The levels of phosphorylated BTK (pBTK) at a specific site (e.g., Tyr223) and total BTK are detected by Western blotting using specific antibodies.

  • Analysis: The ratio of pBTK to total BTK is quantified and plotted against the inhibitor concentration to determine the cellular EC50.

In Vivo BTK Occupancy Assay

This assay quantifies the percentage of BTK molecules that are bound by the inhibitor in samples taken from a treated subject.[5][8]

  • Sample Collection and Lysis: Peripheral blood mononuclear cells (PBMCs) or tissue samples are collected from subjects at various time points after inhibitor administration. The cells are then lysed to release the intracellular proteins, including BTK.

  • Probe Competition: The cell lysate is incubated with a biotinylated covalent BTK probe, such as this compound. This probe will bind to any BTK molecules that are not already occupied by the administered inhibitor.

  • Capture and Detection: The lysate is then transferred to a streptavidin-coated plate, which captures the biotinylated probe-bound BTK. The amount of captured (unoccupied) BTK is then quantified using an anti-BTK antibody and a detection system (e.g., ELISA).

  • Calculation of Occupancy: The percentage of BTK occupancy is calculated by comparing the amount of unoccupied BTK in the treated sample to the total amount of BTK in a pre-dose or vehicle-treated control sample.

Discussion and Conclusion

Both this compound's active component, CC-292, and ibrutinib are highly potent covalent inhibitors of BTK with identical in vitro IC50 values.[1][3] This indicates a comparable intrinsic ability to inhibit the BTK enzyme. However, the available data suggests potential differences in their broader pharmacological profiles.

CC-292 is described as a highly selective inhibitor, with low inhibitory effects on several other kinases.[1][5] In contrast, ibrutinib is known to have off-target activity against other kinases, which may contribute to some of its observed side effects.[4][9]

Clinically, while CC-292 demonstrated good tolerability and achieved high BTK occupancy, its therapeutic durability in relapsed/refractory CLL was found to be inferior to that of ibrutinib.[2] This highlights that while in vitro potency is a critical starting point, factors such as pharmacokinetics, pharmacodynamics, and the broader in vivo biological context play a crucial role in the ultimate clinical efficacy of a drug.

For researchers, this compound serves as a valuable tool for studying BTK biology and for the development of pharmacodynamic assays due to its high potency and biotin tag, which facilitates detection.[5][8] Ibrutinib, as an established therapeutic, provides a benchmark for the development of new BTK inhibitors, with a wealth of clinical data on its efficacy and safety profile.

References

A Comparative Guide to the Validation of CNX-500 as a Specific Bruton's Tyrosine Kinase (Btk) Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CNX-500, an activity-based probe for Bruton's tyrosine kinase (Btk), with other widely used Btk inhibitors and probes. The performance of these molecules is evaluated based on their potency, selectivity, and mechanism of action, supported by experimental data from peer-reviewed studies. Detailed protocols for key validation assays are also provided to enable researchers to replicate and build upon these findings.

Introduction to Btk Probes

Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Activity-based probes (ABPs) are indispensable tools for studying the function of enzymes like Btk within their native cellular environment. These probes can be used to quantify target engagement, assess inhibitor potency, and profile enzyme activity directly in complex biological samples.[3][4]

This compound is a covalent probe designed for Btk. It consists of the Btk inhibitor CC-292 (spebrutinib) chemically linked to a biotin reporter tag.[5][6][7] This design allows for the detection and quantification of unoccupied Btk in a competitive assay format, providing a direct measure of target engagement by unlabeled inhibitors.[6][8] The validation of such a probe requires rigorous assessment of its potency, specificity, and on-target reactivity.

Quantitative Comparison of Btk Probes and Inhibitors

The efficacy of a Btk probe is determined by its ability to potently and selectively bind to its target. The following tables summarize the biochemical potency and kinome-wide selectivity of this compound's parent compound (CC-292/spebrutinib) and other prominent covalent Btk inhibitors.

Table 1: Biochemical Potency against Btk

This table compares the in vitro potency of various Btk inhibitors. Potency is a measure of the concentration of a compound required to achieve a certain level of inhibition.

CompoundTypeMechanismBtk IC50 (nM)Btk Kd (nM)
CC-292 (parent of this compound) Covalent InhibitorIrreversible0.5[5]0.44
Ibrutinib (PCI-32765) Covalent InhibitorIrreversible0.5[9][10]0.52[11]
Acalabrutinib (ACP-196) Covalent InhibitorIrreversible5.1[12]0.20[11]
Zanubrutinib (BGB-3111) Covalent InhibitorIrreversible<10[13]0.16[11]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity.

Table 2: Kinase Selectivity Profile

Selectivity is a critical parameter for a probe, as off-target binding can lead to ambiguous results and potential toxicity in therapeutic applications. This table summarizes the selectivity of Btk inhibitors as determined by kinome-wide screening. A lower number of off-target hits indicates higher selectivity.

CompoundKinome Scan Assay (Concentration)Number of Off-Target Kinases Inhibited >65%Key Off-Targets
CC-292 (spebrutinib) KINOMEscan (1 µM)19EGFR, ITK, TEC, BMX, TXK[11][13]
Ibrutinib KINOMEscan (1 µM)40EGFR, ITK, TEC, JAK3, BLK, BMX[11][9][13]
Acalabrutinib KINOMEscan (1 µM)7TEC, BMX[11][13]
Zanubrutinib KINOMEscan (1 µM)19TEC, EGFR family, JAK3[11][13][14]

Data compiled from KINOMEscan™ assays, which measure the binding of a compound to a large panel of kinases.[11][13][15]

Experimental Protocols

Detailed methodologies for the validation of Btk probes are provided below. These protocols are fundamental for assessing probe performance and for the development of new chemical tools.

Protocol 1: Btk Target Occupancy ELISA

This assay is used to quantify the amount of Btk that is not bound by an inhibitor (i.e., "free" Btk) in a cell or tissue lysate. It relies on the competition between the inhibitor being tested and a biotinylated probe like this compound.[6][8][12]

Materials:

  • 96-well high-binding ELISA plates (e.g., OptiPlates)

  • Anti-Btk capture antibody

  • Bovine Serum Albumin (BSA) for blocking

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.05% digitonin, with protease inhibitors)

  • This compound probe (or other biotinylated Btk probe like ACP-4016)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP)

  • Chemiluminescent substrate (e.g., SuperSignal ELISA Femto)

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Coating: Coat the 96-well plate with anti-Btk antibody (e.g., 125 ng/well) overnight at 4°C.

  • Blocking: Wash the plate and block with BSA solution for 2-3 hours at room temperature.

  • Sample Preparation: Treat cells or animals with the Btk inhibitor of interest. Harvest cells/tissues and prepare cell lysates on ice.

  • Lysate Incubation: Add cell lysates to the coated and blocked plate. For each sample, prepare two wells: one without additional inhibitor (to measure free Btk) and one with a saturating concentration of an unlabeled inhibitor (e.g., 1 µM acalabrutinib) to serve as a background control (representing 100% occupancy).[16]

  • Probe Addition: Add the this compound probe (e.g., at 1 µM) to all wells and incubate for 1 hour. The probe will bind to any Btk not already occupied by the test inhibitor.[8]

  • Detection: Wash the plate thoroughly. Add Strep-HRP and incubate for 1 hour. Wash again, then add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Analysis: The percentage of Btk occupancy is calculated relative to the signals from vehicle-treated (0% occupancy) and background control (100% occupancy) samples.[16]

Protocol 2: In Vitro Kinase Selectivity Profiling (KINOMEscan™)

This method assesses the selectivity of a compound by measuring its binding to a large panel of purified human kinases. It is a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site.[13][15]

Principle:

  • Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.

  • The amount of kinase that binds to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Binding of the test compound to the kinase prevents the kinase from binding to the immobilized ligand, resulting in a reduced qPCR signal.

  • Results are typically reported as "percent of control" or "percent inhibition," where a lower percentage of control indicates stronger binding.

Procedure (summary):

  • A solution of the test compound (typically at a fixed concentration, e.g., 1 µM) is prepared.

  • The compound is screened against a panel of over 400 kinases in the KINOMEscan assay.

  • Binding interactions are quantified, and the results are visualized, often using a TREEspot™ diagram, which maps the hit kinases onto a dendrogram of the human kinome.[15][17]

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz to illustrate key concepts.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk activates Btk Btk Syk->Btk activates PLCg2 PLCγ2 Btk->PLCg2 phosphorylates PKC PKC PLCg2->PKC activates NFkB NF-κB PKC->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Antigen Antigen Antigen->BCR binds

Caption: Btk Signaling Pathway downstream of the B-Cell Receptor.

Target_Occupancy_Workflow cluster_invivo In Vivo / In Vitro Treatment cluster_assay ELISA Assay Cells Cells/Tissues with Btk Lysate Cell Lysate (contains free and bound Btk) Cells->Lysate Lyse Inhibitor Test Inhibitor Inhibitor->Cells Treat Plate Anti-Btk Coated Plate Lysate->Plate Capture Btk Probe This compound (Biotinylated Probe) Probe->Plate Bind to free Btk Signal Chemiluminescent Signal Plate->Signal Generate Signal Strep Streptavidin-HRP Strep->Plate Bind to Biotin Analysis Calculate % Occupancy Signal->Analysis Quantify

Caption: Workflow for Btk Target Occupancy Assay using this compound.

References

A Guide to CC-292 and its Biotinylated Probe, CNX-500, in BTK Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. This guide provides a comprehensive overview of CC-292 (also known as spebrutinib), a potent BTK inhibitor, and CNX-500, a biotinylated chemical probe derived from CC-292, designed for pharmacodynamic assessments. This document is intended for researchers, scientists, and drug development professionals interested in the study of BTK inhibition.

Understanding the Roles of CC-292 and this compound

CC-292 is a highly selective, orally bioavailable, covalent inhibitor of BTK.[1][2][3] It functions by irreversibly binding to the cysteine 481 residue in the active site of BTK, thereby blocking its signaling activity.[2] This inhibition of BTK is crucial as the kinase plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation.[4][5]

This compound, on the other hand, is not a therapeutic agent but a research tool. It is a probe created by chemically linking CC-292 to biotin.[6][7] This modification allows this compound to retain the potent inhibitory activity and covalent binding mechanism of CC-292 while enabling its detection and quantification through the high-affinity interaction of biotin with streptavidin.[8] Consequently, this compound is instrumental in assays designed to measure the engagement of CC-292 with its target, BTK, a process known as target occupancy.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CC-292 and this compound based on available experimental data.

Table 1: In Vitro Potency of BTK Inhibitors

CompoundTargetIC50Description
CC-292 (Spebrutinib)BTK0.5 nMA potent, selective, and covalent inhibitor of Bruton's tyrosine kinase.[1][10]
This compoundBTK0.5 nMA biotinylated probe of CC-292 that retains the inhibitory activity of the parent compound.[6][11]

Table 2: Clinical Pharmacodynamic Data of CC-292

DosingBTK Occupancy (Peripheral Blood)Study Population
Single oral dose of 2 mg/kgConsistent engagement of all circulating BTK proteinHealthy Volunteers[9]
375 mg/day (oral)Median of 83%Patients with active Rheumatoid Arthritis[12]
Twice-daily administration>90% at 4 and 24 hours post-dosePatients with relapsed/refractory Chronic Lymphocytic Leukemia[2]

BTK Signaling Pathway and Inhibition by CC-292

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of its inhibition by CC-292. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that promote B-cell survival and proliferation. CC-292 covalently binds to BTK, preventing its activation and interrupting this signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN 2. Phosphorylates SYK SYK LYN->SYK 3. Phosphorylates BTK_mem BTK SYK->BTK_mem 4. Phosphorylates PLCG2 PLCγ2 BTK_mem->PLCG2 5. Phosphorylates Transcription_Factors Transcription Factors (NF-κB, NFAT) PLCG2->Transcription_Factors 6. Downstream Signaling BTK_cyto BTK BTK_cyto->BTK_mem Recruitment CC292 CC-292 CC292->BTK_cyto Inhibits (Covalent Bond) Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response 7. Gene Expression Antigen Antigen Antigen->BCR 1. Activation

BTK signaling pathway and inhibition by CC-292.

Experimental Protocols

BTK Occupancy Assay using this compound

This assay is designed to quantify the percentage of BTK molecules in a sample that are bound by CC-292.

1. Sample Collection and Lysis:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples from subjects treated with CC-292.

  • The isolated PBMCs are lysed to release intracellular proteins, including BTK.

2. Incubation with this compound:

  • The cell lysates are incubated with a saturating concentration of this compound.[8]

  • During this incubation, this compound will covalently bind to any BTK molecules that are not already occupied by CC-292.

3. Capture and Detection:

  • The lysates are then transferred to streptavidin-coated microplates.

  • The biotinylated this compound, now bound to free BTK, will be captured by the streptavidin on the plate.

  • Unbound proteins are washed away.

  • A primary antibody specific for BTK is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

4. Quantification:

  • The amount of captured BTK (i.e., the amount of BTK that was not bound by CC-292) is determined by comparing the signal to a standard curve of known amounts of recombinant BTK.[8]

  • BTK occupancy by CC-292 is calculated as follows: % Occupancy = (1 - (Amount of free BTK in treated sample / Amount of total BTK in untreated control sample)) * 100

Experimental Workflow Diagram

The following diagram outlines the key steps in the BTK occupancy assay using this compound.

BTK_Occupancy_Assay cluster_workflow BTK Occupancy Assay Workflow start Start: PBMCs from CC-292-treated subject lysis Cell Lysis start->lysis incubation Incubate with excess this compound lysis->incubation capture Capture on Streptavidin Plate incubation->capture detection Add anti-BTK Ab & HRP-secondary Ab capture->detection quantification Add Substrate & Measure Signal detection->quantification end Calculate % BTK Occupancy quantification->end

Workflow for BTK occupancy assay using this compound.

Conclusion

CC-292 is a potent and selective covalent inhibitor of BTK with demonstrated clinical activity. This compound, its biotinylated counterpart, serves as an indispensable tool for the pharmacodynamic assessment of CC-292. The ability to directly quantify the engagement of CC-292 with its target in both preclinical and clinical settings, facilitated by this compound, is crucial for understanding its mechanism of action and for guiding dose selection in clinical trials.[9] This guide provides a foundational understanding of these two molecules and their application in BTK inhibition studies, offering valuable insights for researchers in the field of targeted therapy.

References

A Comparative Analysis of CNX-500 and Other Biotinylated Kinase Probes for Target Engagement and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of kinase inhibitor target engagement and selectivity within the cellular environment is paramount. Biotinylated kinase probes have emerged as indispensable tools for these studies. This guide provides a comparative analysis of CNX-500, a prominent biotinylated probe for Bruton's tyrosine kinase (Btk), with other alternative probes, supported by experimental data and protocols.

Introduction to Biotinylated Kinase Probes

Biotinylated kinase probes are chemical tools designed to study the interaction of small molecule inhibitors with their kinase targets in a complex biological sample. These probes typically consist of a kinase inhibitor scaffold linked to a biotin molecule. The high-affinity interaction between biotin and streptavidin is then leveraged for the detection and quantification of the probe-bound kinase. A common application is in competitive binding assays, where the displacement of the biotinylated probe by a test compound is measured to determine the test compound's potency and occupancy of the target kinase.

This compound: A Covalent Probe for Btk

This compound is a biotinylated probe derived from CC-292, a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (Btk)[1][2]. Btk is a critical component of the B-cell receptor (BCR) signaling pathway and a key therapeutic target in various B-cell malignancies and autoimmune diseases[2].

This compound covalently binds to Cysteine 481 in the active site of Btk, retaining high inhibitory activity with a reported IC50 of 0.5 nM[1][2][3]. Its covalent nature makes it particularly useful for pharmacodynamic (PD) assays to directly quantify the engagement of Btk by covalent inhibitors[4].

Comparative Analysis of Biotinylated Btk Probes

Several biotinylated probes targeting Btk have been developed. Here, we compare this compound with two other notable examples: Ibrutinib-biotin and a novel 2,5-diaminopyrimidine-based probe.

ProbeParent InhibitorTarget KinasePotency (IC50)Known Off-Targets of Parent Inhibitor
This compound CC-292Btk0.5 nM[1][2][3]Low inhibitory effects on EGFR, Syk, and Lyn[3]
Ibrutinib-biotin IbrutinibBtk0.755-1.02 nM[5]EGFR, TEC, ITK, SRC family kinases[6][7][8]
2,5-diaminopyrimidine probe Novel 2,5-diaminopyrimidine inhibitorBtkNot explicitly stated for the probe, but the parent inhibitors have potent anti-proliferative activities.[9][10][11][12]Different selectivity profile compared to ibrutinib[10][11]

Key Insights from the Comparison:

  • Potency: Both this compound and Ibrutinib-biotin exhibit high potency for Btk, with IC50 values in the low nanomolar range.

  • Selectivity: The parent compound of this compound, CC-292, is reported to be highly selective for Btk with minimal off-target effects on other kinases like EGFR, Syk, and Lyn[3]. In contrast, ibrutinib, the parent of Ibrutinib-biotin, is known to be less selective and inhibits other kinases, which can lead to off-target effects in experimental systems and in clinical use[6][7][8][13]. The 2,5-diaminopyrimidine-based inhibitors also show a different selectivity profile from ibrutinib, suggesting they may offer an alternative off-target profile[10][11]. This suggests that this compound may be a more suitable tool for studies where high selectivity for Btk is crucial.

Broader Spectrum Biotinylated Kinase Probes

Beyond target-specific probes like this compound, broader-spectrum probes are utilized for kinome-wide profiling. These include:

  • KiNativ™ Platform: This platform uses soluble chemical probes composed of ATP or ADP linked to biotin. These probes covalently modify a conserved lysine residue in the ATP binding site of a wide range of kinases, allowing for broad profiling of kinase activity[14].

  • Kinobeads: This technology employs a set of non-selective kinase inhibitors immobilized on beads to capture a large portion of the kinome from cell lysates. This allows for the simultaneous profiling of inhibitor selectivity against hundreds of native kinases[15].

While these platforms offer a global view of the kinome, they are not designed for the specific and highly sensitive quantification of a single kinase like Btk in the way that a dedicated probe such as this compound is.

Experimental Protocols

A key application of this compound is in a competitive ELISA-based assay to measure Btk occupancy by a test inhibitor.

Experimental Protocol: Btk Occupancy Assay using this compound

This protocol is adapted from the methodology described in the foundational paper by Evans et al. (2013)[4][16][17][18].

1. Cell Treatment and Lysis:

  • Treat cells (e.g., Ramos B-cells) with the desired concentrations of the test Btk inhibitor for a specified time.
  • Lyse the cells to release cellular proteins.

2. Competitive Probe Binding:

  • Incubate the cell lysates with 1 µM this compound. During this step, this compound will bind to any Btk that is not already occupied by the test inhibitor.

3. Capture and Detection:

  • Transfer the lysates to a streptavidin-coated ELISA plate. The biotinylated this compound, along with the Btk it is bound to, will be captured on the plate.
  • Wash the plate to remove unbound proteins.
  • Detect the captured Btk using a primary antibody against Btk, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

4. Quantification:

  • Measure the signal generated by the detection enzyme. The amount of signal is proportional to the amount of "free" Btk that was available to bind to this compound.
  • Normalize the results to an untreated control sample to determine the percentage of Btk occupancy by the test inhibitor.

Visualizations

Btk Signaling Pathway

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds PI3K PI3K LYN_SYK->PI3K activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 converts PIP2 to BTK BTK PIP3->BTK recruits & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG generates Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) IP3_DAG->Downstream leads to Btk_Occupancy_Assay cluster_workflow Btk Occupancy Assay Workflow A 1. Treat cells with Btk inhibitor B 2. Lyse cells A->B C 3. Incubate lysate with This compound (Biotinylated Btk Probe) B->C D 4. Capture on Streptavidin plate C->D E 5. Wash unbound proteins D->E F 6. Detect captured Btk with anti-Btk antibody E->F G 7. Quantify signal F->G H 8. Calculate % Btk Occupancy G->H

References

CNX-500: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of CNX-500 with other kinases. This compound is a chemical probe constructed from the potent and selective covalent Bruton's tyrosine kinase (Btk) inhibitor, CC-292 (also known as Spebrutinib), linked to biotin.[1][2] Understanding the selectivity of a kinase inhibitor is paramount in drug development to anticipate potential off-target effects and to elucidate its mechanism of action. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to offer a comprehensive overview of this compound's interaction with the broader human kinome.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of CC-292, the active component of this compound, has been assessed against a panel of kinases. The data reveals a high degree of selectivity for its primary target, Btk, with significantly lower potency against other kinase families. The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for CC-292 against various kinases.

Kinase TargetKinase FamilyIC50 / EC50 (nM)Reference
Btk Tec<1 [3]
BMXTec0.7[3]
TecTec6.2[3]
TXKTec8.9[3]
ItkTec36[3]
YesSrc723[2]
c-SrcSrc1729[2]
BrkSrc2430[2]
LynSrc4400[2]
FynSrc7150[2]
EGFRRTK4700 (EC50)[4]

Note: A KINOMEscan profile of Spebrutinib (CC-292) at a concentration of 1 µM showed a "hit rate" of 8.3%, where a hit is defined as >65% inhibition of the kinase activity.[4] This indicates a high degree of selectivity for Btk over the majority of the human kinome.

Experimental Protocols

The determination of kinase inhibitor selectivity and cross-reactivity involves various biochemical and cellular assays. While the specific protocol for generating all the data on this compound's active component, CC-292, is detailed in primary literature, this section outlines a general and widely adopted methodology for assessing kinase inhibitor specificity using a competitive binding assay format, such as the KINOMEscan™ platform.

KINOMEscan™ Competition Binding Assay

This method quantifies the binding of a test compound to a panel of kinases. It is an ATP-independent assay that measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is then measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Materials:

  • Test compound (e.g., CC-292) dissolved in an appropriate solvent (e.g., DMSO).

  • A panel of purified, DNA-tagged human kinases.

  • Immobilized, active-site directed kinase ligand on a solid support (e.g., beads).

  • Assay buffer.

  • Wash buffers.

  • Elution buffer.

  • qPCR reagents.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted to the desired screening concentrations.

  • Assay Plate Preparation: The kinase panel is arrayed in a multi-well plate format.

  • Binding Reaction: The test compound, DNA-tagged kinase, and the immobilized ligand are combined in the assay wells. The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Washing: The solid support with the bound kinase is washed to remove unbound components.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) signal remaining. A lower percentage indicates stronger binding of the test compound to the kinase. For potent inhibitors, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

experimental_workflow Experimental Workflow for Kinase Cross-Reactivity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound/CC-292) Incubation Incubation: Competitive Binding Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Ligand Immobilized Ligand Ligand->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Quantification Quantification (e.g., qPCR) Elution->Quantification DataAnalysis Data Analysis: % Inhibition or IC50 Quantification->DataAnalysis

A simplified workflow for assessing kinase inhibitor cross-reactivity.

signaling_pathway This compound Target and Off-Target Kinase Interactions cluster_tec Tec Family Kinases cluster_src Src Family Kinases cluster_rtk Receptor Tyrosine Kinase Btk Btk (Primary Target) Itk Itk Tec Tec Bmx Bmx Txk Txk Src c-Src Lyn Lyn Fyn Fyn EGFR EGFR CNX500 This compound (CC-292) CNX500->Btk High Potency (IC50 < 1 nM) CNX500->Itk Lower Potency CNX500->Tec Lower Potency CNX500->Bmx Lower Potency CNX500->Txk Lower Potency CNX500->Src Low Potency CNX500->Lyn Low Potency CNX500->Fyn Low Potency CNX500->EGFR Low Potency

Inhibitory profile of this compound's active component against its primary target and key off-targets.

References

Comparative Efficacy of CNX-500 Across Diverse Cancer Cell Lines: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CNX-500, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor, across various cancer cell lines. This compound is a chemical probe composed of the covalent Btk inhibitor CC-292 linked to biotin. By irreversibly binding to Btk, this compound effectively blocks its downstream signaling, which is crucial for the survival and proliferation of certain cancer cells. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying biological pathways to offer an objective performance assessment.

Data Presentation

The efficacy of this compound's active component, CC-292, has been evaluated in several cancer cell lines, with a notable focus on B-cell malignancies where Btk signaling is a key driver of oncogenesis. The following tables summarize the available data on the cytostatic effects and inhibitory concentrations (IC50) of CC-292 in various cell lines.

Table 1: Cytostatic Effect of CC-292 in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineDescriptionSensitivity to CC-292
REC-1Mantle Cell LymphomaSensitive
MINOMantle Cell LymphomaSensitive
UPN-1Mantle Cell LymphomaSensitive
MAVER-1Mantle Cell LymphomaResistant
Z138Mantle Cell LymphomaResistant

Data compiled from studies on the effects of CC-292 on cell viability.

Table 2: IC50 Values of CC-292 in B-Cell Malignancy Cell Lines

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: the MTT assay for cell viability and western blotting for protein phosphorylation analysis.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or CC-292) and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot for Btk Phosphorylation

This technique is used to detect the phosphorylation status of Btk, a direct indicator of its activation state and the inhibitory effect of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Btk (Tyr223) and anti-total Btk)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound (or CC-292) for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Btk and total Btk overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the phospho-Btk band relative to the total Btk band indicates the level of Btk inhibition.

Mandatory Visualization

To better understand the experimental process and the biological context of this compound's action, the following diagrams have been generated.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Reagent B->C D Incubate & Solubilize C->D E Measure Absorbance D->E F Treat Cells with This compound G Lyse Cells & Quantify Protein F->G H SDS-PAGE & Transfer G->H I Antibody Incubation H->I J Detect Protein Phosphorylation I->J

Experimental Workflow for Efficacy Testing

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Btk Btk Lyn_Syk->Btk Phosphorylation (Tyr551) PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CNX500 This compound (CC-292) CNX500->Btk Covalent Inhibition (Cys481)

Btk Signaling Pathway and this compound Inhibition

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CNX-500

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of CNX-500, a covalent Btk inhibitor probe. Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.

Core Safety and Disposal Information

This compound presents specific hazards that must be managed throughout its lifecycle in the laboratory, from handling to final disposal. The following table summarizes the key safety and disposal information derived from the product's Safety Data Sheet (SDS).

ParameterInformationCitation
Product Name This compound[1]
CAS Number 1202758-21-1[1]
Primary Hazards Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1]
Spill Response Absorb spills with finely-powdered liquid-binding material. Decontaminate surfaces by scrubbing with alcohol. Collect spillage.[1]
Disposal Method Dispose of contents and container to an approved waste disposal plant.[1]
Environmental Precautions Avoid release to the environment. Prevent leakage or spillage from entering drains or water courses.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether as a pure substance or in solution, requires a systematic approach to mitigate risks. The following protocol outlines the necessary steps for safe disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The associated hazards (e.g., "Harmful," "Toxic to Aquatic Life")

    • The accumulation start date.

  • Ensure the container is kept closed except when adding waste.

3. Handling and Storage of Waste:

  • Always wear appropriate Personal Protective Equipment (PPE) as specified in the table above when handling this compound waste.

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • The storage area should have secondary containment to prevent environmental release in case of a spill.

4. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.

  • Provide the waste disposal company with a copy of the this compound Safety Data Sheet (SDS) to ensure they have all the necessary information for safe transport and disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the decision-making process and the required actions.

CNX500_Disposal_Workflow cluster_preparation Waste Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate containerize Place in Labeled, Leak-Proof Container segregate->containerize ppe Wear Appropriate PPE containerize->ppe store Store in Designated, Secure Area ppe->store contact_vendor Contact Approved Waste Vendor store->contact_vendor provide_sds Provide SDS to Vendor contact_vendor->provide_sds end Dispose via Approved Plant provide_sds->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb decontaminate Decontaminate Surface absorb->decontaminate collect Collect as Hazardous Waste decontaminate->collect collect->containerize

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CNX-500

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of CNX-500, a potent covalent Bruton's tyrosine kinase (Btk) inhibitor. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound in various laboratory settings. Consistent and correct use of PPE is the first line of defense against accidental exposure.

Activity Eye Protection Gloves Lab Coat/Gown Respiratory Protection
Handling Powder (weighing, aliquoting) Safety glasses with side shields or chemical splash gogglesTwo pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[1][2] Inner glove tucked under the cuff of the lab coat, outer glove over the cuff.Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.NIOSH-approved N95 or higher-rated respirator.[3][4]
Handling Solutions (reconstituting, transferring) Safety glasses with side shields or chemical splash gogglesOne pair of chemotherapy-rated nitrile gloves.[1][2]Standard lab coat.Not generally required if handled in a certified chemical fume hood.
Use in Experiments (cell culture, etc.) Safety glasses with side shieldsOne pair of nitrile gloves.Standard lab coat.Not required.
Waste Disposal Chemical splash gogglesTwo pairs of chemotherapy-rated nitrile gloves.[1][2]Disposable, solid-front, back-closing gown.Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Guidance

Strict adherence to the following procedures is mandatory to minimize exposure risk and ensure experimental integrity.

Weighing and Reconstituting this compound Powder
  • Preparation:

    • Designate a specific work area within a certified chemical fume hood for handling powdered this compound.[5][6]

    • Cover the work surface with disposable absorbent bench paper.

    • Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, solvent, vortex mixer) and place them within the fume hood.

    • Don the appropriate PPE as specified in the table above.

  • Weighing:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a designated spatula. Avoid creating dust.[7]

    • Once the desired weight is achieved, securely close the primary container of this compound.

  • Reconstitution:

    • Carefully transfer the weighed powder into an appropriate vial.

    • Using a calibrated pipette, add the required volume of solvent (e.g., DMSO) to the vial.

    • Securely cap the vial and vortex until the powder is completely dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Cleanup:

    • Dispose of all contaminated disposable items (weigh boat, bench paper, gloves) in a designated hazardous solid waste container.

    • Wipe down the spatula and any non-disposable equipment with a suitable solvent (e.g., 70% ethanol) and clean wipes, disposing of the wipes in the hazardous solid waste container.

    • Clean the interior surfaces of the fume hood.

    • Remove outer gloves and dispose of them in the hazardous solid waste container.

    • Remove the remaining PPE and dispose of it appropriately.

    • Wash hands thoroughly with soap and water.

Use of this compound in a Typical Cell-Based Assay
  • Preparation:

    • Work within a biological safety cabinet (BSC) for cell culture procedures.

    • Don the appropriate PPE for handling solutions.

    • Thaw the this compound stock solution if frozen.

  • Dilution:

    • Prepare the desired working concentration of this compound by diluting the stock solution with the appropriate cell culture medium.

  • Application:

    • Carefully add the diluted this compound solution to the cell culture plates or wells.

    • Gently mix to ensure even distribution.

  • Incubation:

    • Return the cell culture plates to the incubator for the specified experimental duration.

  • Cleanup:

    • Dispose of all contaminated tips, tubes, and flasks in the appropriate hazardous waste container.

    • Decontaminate the work surface of the BSC.

    • Remove PPE and wash hands thoroughly.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste. Segregate waste into the following streams:

  • Solid Waste:

    • Includes contaminated gloves, gowns, bench paper, weigh boats, and plasticware.

    • Collect in a clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag. The label should read "Hazardous Chemical Waste - Solids" and list "this compound".

  • Liquid Waste:

    • Includes unused this compound solutions, contaminated media, and solvent rinses.

    • Collect in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • The container must be clearly labeled "Hazardous Chemical Waste - Liquids" and list the chemical constituents, including this compound and any solvents.

  • Sharps Waste:

    • Includes needles, syringes, and pipette tips used for transferring this compound solutions.

    • Dispose of immediately into a designated, puncture-proof sharps container that is clearly labeled "Hazardous Chemical Sharps Waste" and lists "this compound".[8][9][10]

    • Do not use red biohazard sharps containers for chemically contaminated sharps.[8][9]

All hazardous waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until collected by the institution's environmental health and safety department for final disposal.

This compound Mechanism of Action: B-Cell Receptor Signaling Pathway

This compound is a covalent inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11][12] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.[13][14] Btk is a key node in this pathway, and its inhibition by this compound effectively blocks these downstream effects.[15][16]

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates BTK Bruton's Tyrosine Kinase (Btk) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates CNX500 This compound CNX500->BTK covalently inhibits Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream activates Proliferation B-Cell Proliferation, Differentiation, & Survival Downstream->Proliferation leads to

Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound on Btk.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.